molecular formula C22H19N3O4S B1675265 LP-261 CAS No. 915412-67-8

LP-261

Cat. No.: B1675265
CAS No.: 915412-67-8
M. Wt: 421.5 g/mol
InChI Key: YUVDELGTFILMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LP-261 is a novel and potent mitotic agent that functions as a tubulin polymerization inhibitor, demonstrating potential as an anticancer compound . Its primary mechanism of action involves binding to the colchicine site on tubulin, which disrupts microtubule formation and leads to cell cycle arrest at the G2/M phase . This activity is quantified with an EC50 value of 3.2 μM in tubulin polymerization assays, and it can rival colchicine in competitive binding studies . In vitro screening across the NCI60 panel of human tumor cell lines revealed that this compound exhibits a broad range of potent activity, with GI50 values from 0.01 μM to 0.38 μM . Specific IC50 values have been reported for cell lines including MCF-7 (0.01 μM), H522 (0.01 μM), Jurkat (0.02 μM), SW-620 (0.05 μM), BXPC-3 (0.05 μM), and PC-3 (0.07 μM) . Beyond direct antitumor effects, this compound is a very potent inhibitor of angiogenesis, preventing human umbilical vein endothelial cell (HUVEC) proliferation and microvessel outgrowth in ex vivo rat aortic ring assays at nanomolar concentrations . This compound demonstrates significant in vivo efficacy with high oral bioavailability . In mouse xenograft models, oral administration of this compound led to complete inhibition of tumor growth in a prostate cancer (PC3) model and showed excellent tumor growth inhibition in a colon adenocarcinoma (SW620) model, an effect comparable to paclitaxel . Furthermore, the combination of low-dose oral this compound with the antiangiogenic agent bevacizumab resulted in significantly improved tumor inhibition . Pharmacokinetic studies in rats indicate that this compound is well-tolerated and exhibits rapid oral absorption, supporting its suitability for oral dosing in research settings .

Properties

IUPAC Name

N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-29-21-13-14(6-8-24-21)22(26)16-10-15(11-17(12-16)25-30(2,27)28)18-4-3-5-20-19(18)7-9-23-20/h3-13,23,25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVDELGTFILMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)C3=C4C=CNC4=CC=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915412-67-8
Record name LP-261
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915412678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LP-261
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O547O19Z01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

LP-261: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-261 is a novel, orally bioavailable small molecule that functions as a potent tubulin-targeting agent.[1][2] It exerts its anticancer effects through a dual mechanism: direct inhibition of tumor cell proliferation via cell cycle arrest and disruption of tumor vasculature through antiangiogenic activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical efficacy. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound's primary mechanism of action is the inhibition of tubulin polymerization.[3] It binds to the colchicine-binding site on β-tubulin, a critical component of microtubules.[1][2][4] This binding event disrupts the dynamic equilibrium between tubulin dimers and microtubules, which is essential for the formation and function of the mitotic spindle during cell division. Unlike some other tubulin inhibitors, this compound has been shown to not be a substrate for the P-glycoprotein (P-gp) efflux pump, suggesting it may be effective in treating multidrug-resistant tumors.[5]

Signaling Pathway of this compound-Induced G2/M Arrest

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to a cell cycle arrest at the G2/M phase.[1][2] This prevents cells from proceeding through mitosis with a compromised mitotic spindle, ultimately triggering apoptosis in many cancer cell lines.

G2_M_Arrest_Pathway LP261 This compound Tubulin β-Tubulin (Colchicine Site) LP261->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization SAC Spindle Assembly Checkpoint Activation Microtubule->SAC CyclinB_CDK1 Cyclin B1/CDK1 Complex Inactivation SAC->CyclinB_CDK1 Leads to G2M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2M_Arrest Results in Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound induced G2/M arrest signaling pathway.

Antiangiogenic Properties

In addition to its direct effects on tumor cells, this compound exhibits potent antiangiogenic activity.[1][2] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound inhibits the proliferation and migration of endothelial cells, the primary cell type involved in angiogenesis.[1]

Preclinical Efficacy: Quantitative Data Summary

This compound has demonstrated significant antitumor activity in a variety of preclinical models.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)
MCF-7Breast0.01
H522Lung0.01
JurkatLeukemia0.02
SW-620Colon0.05
BXPC-3Pancreatic0.05
PC-3Prostate0.07

GI50: Concentration causing 50% growth inhibition.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeDosing ScheduleResult
SW620Colon Adenocarcinoma50 mg/kg, p.o., twice dailySignificant tumor growth inhibition
LNCaPProstate Cancer50 mg/kg, p.o., twice daily, 5 days/weekNo effect
PC3Prostate Cancer50 mg/kg, p.o., twice daily, 5 days/weekNo effect
PC3Prostate Cancer100 mg/kg, p.o., twice daily, 3 days/weekComplete inhibition of tumor growth
SW620 (with Bevacizumab)Colon AdenocarcinomaLow dose this compound (oral) + BevacizumabSignificantly improved tumor inhibition

p.o.: per os (by mouth)

Experimental Protocols

In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium supplemented with growth factors and serum.

  • Seeding: HUVECs are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 50 nM to 10 µM) or a vehicle control.[1]

  • Incubation: Cells are incubated for a period of 24 to 72 hours.[4]

  • Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.

  • Data Analysis: The absorbance is read using a microplate reader, and the GI50 value is calculated.

HUVEC_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture HUVECs Seed Seed into 96-well plates Culture->Seed Add_LP261 Add this compound or Vehicle Seed->Add_LP261 Incubate Incubate (24-72h) Add_LP261->Incubate MTT MTT Assay Incubate->MTT Read Read Absorbance MTT->Read Calculate Calculate GI50 Read->Calculate

Caption: Experimental workflow for the HUVEC proliferation assay.

Ex Vivo Rat Aortic Ring Assay

This assay provides a more complex model to study angiogenesis, incorporating multiple cell types and cell-matrix interactions.[6]

Methodology:

  • Aorta Excision: Thoracic aortas are dissected from rats under sterile conditions.

  • Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1-2 mm thick rings.

  • Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.

  • Treatment: The rings are cultured in serum-free medium containing various concentrations of this compound (e.g., 20 nM to 10 µM) or a vehicle control.[1]

  • Incubation: The plates are incubated for several days (typically 7-14 days) to allow for the outgrowth of microvessels.

  • Quantification: The extent of microvessel outgrowth is quantified by image analysis, measuring parameters such as the number and length of sprouts.

Aortic_Ring_Assay_Workflow cluster_prep Preparation cluster_culture Culture cluster_analysis Analysis Dissect Dissect Rat Aorta Slice Slice into Rings Dissect->Slice Embed Embed in Matrix Slice->Embed Add_LP261 Add this compound or Vehicle Embed->Add_LP261 Incubate Incubate (7-14 days) Add_LP261->Incubate Image Image Microvessels Incubate->Image Quantify Quantify Outgrowth Image->Quantify

Caption: Experimental workflow for the rat aortic ring assay.

In Vivo Mouse Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., SW620, LNCaP, PC3) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).[4]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered orally according to a specified dosing schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Xenograft_Study_Workflow Implant Implant Cancer Cells into Mice Tumor_Growth Allow Tumor Growth Implant->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Treat Administer this compound or Vehicle (p.o.) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Analyze Analyze Tumor Growth Inhibition Monitor->Analyze

Caption: Experimental workflow for in vivo mouse xenograft studies.

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action centered on tubulin inhibition. Its ability to induce G2/M cell cycle arrest and inhibit angiogenesis, coupled with its oral bioavailability and potential to overcome multidrug resistance, makes it a strong candidate for further clinical development. The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals interested in advancing the study of this compound.

References

LP-261 Tubulin Binding Site: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: LP-261 (N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl) phenyl)methanesulfonamide) is a novel, orally active small molecule that functions as a potent tubulin-binding agent.[1][2] It was rationally designed based on the crystal structures of known colchicine site inhibitors complexed with tubulin.[1] As a microtubule-targeting agent, this compound disrupts the cellular cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. This disruption ultimately leads to cell cycle arrest and apoptosis, making it a promising candidate for cancer chemotherapy.[1][2] Notably, this compound has demonstrated efficacy in preclinical models and appears to circumvent multidrug resistance issues associated with other tubulin inhibitors, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump (ABCB1).[1][3] This technical guide provides a detailed examination of the this compound binding site on tubulin, its mechanism of action, and the experimental methodologies used for its characterization.

Tubulin Binding Site and Mechanism of Action

This compound exerts its anti-mitotic effects by directly interacting with tubulin, the heterodimeric protein subunit of microtubules.

1.1. Binding Site: this compound binds to the colchicine binding site on the β-tubulin subunit.[1][4][5] This site is a well-established pocket for small molecule inhibitors that destabilize microtubules. The binding of this compound to this site is reversible.[3] By occupying the colchicine domain, this compound introduces a conformational change in the tubulin dimer that prevents it from polymerizing into microtubules. This competitive binding with colchicine has been experimentally verified.[2][6][7]

1.2. Mechanism of Action: The primary mechanism of action for this compound is the inhibition of tubulin polymerization .[2][6] Microtubules are dynamic polymers that undergo constant phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability. This process is essential for the formation of the mitotic spindle during cell division.

By binding to soluble αβ-tubulin dimers, this compound prevents their addition to the growing plus-ends of microtubules. This shifts the equilibrium of microtubule dynamics towards depolymerization, leading to a net loss of microtubule polymer. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][2][4] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

In addition to its direct cytotoxic effects, this compound is also a potent inhibitor of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1][4] It achieves this by inhibiting the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1]

cluster_0 This compound Mechanism of Action LP261 This compound Tubulin αβ-Tubulin Dimers LP261->Tubulin Binds to Colchicine Site MT_Polymerization Microtubule Polymerization Tubulin->MT_Polymerization Inhibits MT_Dynamics Disrupted Microtubule Dynamics MT_Polymerization->MT_Dynamics Spindle Mitotic Spindle Formation Failure MT_Dynamics->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of this compound leading from tubulin binding to apoptosis.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The data is summarized below.

Table 1: In Vitro Tubulin Inhibition

Assay Type Parameter Value (µM) Reference
Tubulin Polymerization EC50 3.2 - 5.0 [2][6][7]
[³H]Colchicine Competition EC50 3.2 [2][6][7]

| [³H]Colchicine Competition | % Inhibition @ 30 µM | 79% |[2][6][7] |

Table 2: Cytotoxicity in Cancer Cell Lines

Cell Line Cancer Type Parameter Value (µM) Reference
NCI-60 Panel (average) Various GI50 ~0.10 [1][4]
MCF-7 Breast IC50 0.01 [2][6][7]
NCI-H522 Non-Small-Cell Lung IC50 0.01 [6][7]
Jurkat T-cell Leukemia IC50 0.02 [2][6][7]
SW-620 Colon IC50 0.05 [2][6][7]
BXPC-3 Pancreatic IC50 0.05 [2][6][7]

| PC-3 | Prostate | IC50 | 0.07 |[2][6][7] |

Table 3: Anti-Angiogenic Activity

Assay Type Cell/Tissue Effect Concentration Reference
HUVEC Proliferation Endothelial Cells Dose-dependent inhibition 0.1 - 10 µM [1]

| Rat Aortic Ring Assay | Aortic Tissue | >50% growth inhibition | 50 nM |[1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below. These represent standard protocols adapted for the analysis of a novel tubulin inhibitor.

3.1. In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring changes in light scattering or fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • Prepare a 10 mM GTP stock solution in TPB.

    • Reconstitute lyophilized, purified tubulin (>99%) to 3 mg/mL in ice-cold TPB. Keep on ice at all times.

    • Prepare a 10X stock solution of this compound in DMSO, followed by serial dilutions in TPB to achieve final desired concentrations.

  • Reaction Setup:

    • In a pre-warmed (37°C) 96-well plate, add TPB, GTP (to a final concentration of 1 mM), and the desired concentration of this compound (or vehicle control - DMSO).

    • To initiate the reaction, add the cold tubulin solution to each well. The final volume should be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance (turbidity) at 340 nm every 30-60 seconds for 60 minutes.

  • Analysis:

    • Plot absorbance vs. time to generate polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) and the final steady-state absorbance for each concentration.

    • Calculate the EC50 value by plotting the inhibition of polymerization against the log of this compound concentration.

cluster_0 Tubulin Polymerization Assay Workflow A Prepare Reagents (Tubulin, Buffer, GTP, this compound) B Add Buffer, GTP, this compound to pre-warmed 96-well plate A->B C Initiate reaction by adding ice-cold tubulin solution B->C D Incubate at 37°C in plate reader C->D E Measure absorbance (340 nm) kinetically for 60 min D->E F Analyze Data: Plot curves, calculate Vmax, determine EC50 E->F

Caption: Standard workflow for an in vitro tubulin polymerization assay.

3.2. [³H]-Colchicine Competition Binding Assay

This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to displace radiolabeled [³H]-colchicine.

Protocol:

  • Reagent Preparation:

    • Prepare Binding Buffer: 10 mM phosphate buffer (pH 7.0), 1 mM MgCl₂, 0.1 mM GTP.

    • Prepare a solution of purified tubulin (e.g., 1 µM) in Binding Buffer.

    • Prepare a stock of [³H]-colchicine (e.g., 5 µM) in Binding Buffer.

    • Prepare serial dilutions of unlabeled this compound and unlabeled colchicine (for positive control) in Binding Buffer.

  • Reaction Setup:

    • In microcentrifuge tubes, combine tubulin, [³H]-colchicine, and varying concentrations of this compound (or vehicle/unlabeled colchicine).

    • Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.

  • Separation and Measurement:

    • Separate protein-bound from free [³H]-colchicine. A common method is rapid filtration through a DEAE-cellulose filter membrane, which retains the negatively charged tubulin protein.

    • Wash the filters quickly with ice-cold Binding Buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

  • Analysis:

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

    • Calculate the percentage of [³H]-colchicine binding inhibition for each this compound concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percent inhibition against the log of this compound concentration.

3.3. Cell Viability and Cytotoxicity Assay (e.g., SRB Assay)

This assay measures the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Cell Plating:

    • Seed cells (e.g., MCF-7, SW-620) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) prepared in a complete culture medium. Include a vehicle-only control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • Cell Fixation and Staining:

    • Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Measurement and Analysis:

    • Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

    • Measure the optical density (OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI50 or IC50 value by plotting the percentage of growth inhibition against the log of this compound concentration.

3.4. Cell Cycle Analysis

This protocol uses flow cytometry to determine the cell cycle phase distribution of cells treated with this compound.

Protocol:

  • Cell Treatment:

    • Culture cells in 6-well plates and treat with this compound at its approximate IC50 concentration (and a vehicle control) for a set time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

    • Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.

cluster_0 Cellular Effects of this compound A Tubulin Polymerization Inhibition B G2/M Arrest A->B leads to D Inhibition of Angiogenesis A->D also causes C Reduced Cell Viability (Cytotoxicity) B->C results in

Caption: Logical relationship of the primary effects of this compound.

References

LP-261: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LP-261, a novel small molecule inhibitor of tubulin polymerization. The information is compiled from publicly available scientific literature and chemical databases.

Chemical Structure and Properties

This compound is a potent, orally active antimitotic agent.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamidePubChem
Molecular Formula C22H19N3O4SPubChem
Molecular Weight 421.47 g/mol DC Chemicals
CAS Number 915412-67-8DC Chemicals
SMILES CS(=O)(=O)NC1=CC(=CC(=C1)C2=CNC3=C2C=CC=C3)C(=O)C4=CC(=NC=C4)OCPubChem
InChI Key InChIKey=VADKZNMSYPAQSI-UHFFFAOYSA-NPubChem

Mechanism of Action and Biological Activity

This compound exerts its biological effects by inhibiting tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Inhibition of Tubulin Polymerization

This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This activity has been demonstrated in in vitro tubulin polymerization assays.

Table 2: In Vitro Activity of this compound

AssayMetricValueSource(s)
Tubulin PolymerizationEC503.2 µMMedChemExpress
[3H]Colchicine Competition BindingEC503.2 µMMedChemExpress
In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative activity across a range of human cancer cell lines.

Table 3: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Source(s)
MCF-7Breast Cancer0.01InvivoChem
NCI-H522Non-Small Cell Lung Cancer0.01InvivoChem
JurkatT-cell Leukemia0.02InvivoChem
SW-620Colorectal Adenocarcinoma0.05InvivoChem
BXPC-3Pancreatic Adenocarcinoma0.05InvivoChem
PC-3Prostate Cancer0.07InvivoChem
In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo anti-tumor efficacy of this compound.

Table 4: In Vivo Pharmacokinetic and Efficacy Data for this compound

ParameterSpeciesModelDosingResultSource(s)
Pharmacokinetics
TmaxRat-4 mg/kg, single oral gavage2.0 hMedChemExpress
t1/2Rat-4 mg/kg, single oral gavage1.4 hMedChemExpress
Efficacy
Tumor Growth InhibitionMouseNCI-H522 xenograft50 mg/kg, twice daily oral gavage for 28 days96% reduction in mean tumor volumeMedChemExpress
Tumor Growth InhibitionMouseNCI-H522 xenograft15 mg/kg, twice daily oral gavage for 28 days41% inhibition in mean tumor volumeMedChemExpress

Signaling Pathways

The primary mechanism of action of this compound, inhibition of tubulin polymerization, triggers a cascade of downstream signaling events, culminating in G2/M cell cycle arrest and apoptosis.

LP261_Signaling_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cell_cycle Cell Cycle Regulation This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule This compound->Microtubule Inhibits Polymerization Tubulin Dimer->Microtubule Polymerization Microtubule_Disruption Microtubule Disruption Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Disruption->Spindle_Assembly_Checkpoint Cdc25 Cdc25 Phosphatase Spindle_Assembly_Checkpoint->Cdc25 Inhibits CyclinB_CDK1 Cyclin B/CDK1 Complex G2_M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2_M_Arrest Inactive Complex Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Prolonged Arrest Induces Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CyclinB_CDK1 Inhibits (Phosphorylates) Cdc25->CyclinB_CDK1 Activates (Dephosphorylates)

Figure 1. Signaling pathway of this compound leading to G2/M cell cycle arrest.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are described in the primary scientific literature. While the full text of the key publication, "Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (this compound), a potent antimitotic agent" (J Med Chem. 2011, 54(1), 179-200), is not publicly available through open-access channels, this section outlines the general methodologies for key experiments based on available information.

General Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro characterization of a tubulin inhibitor like this compound.

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Tubulin_Poly_Assay Tubulin Polymerization Assay Colchicine_Comp_Assay Colchicine Competition Assay Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay This compound This compound This compound->Tubulin_Poly_Assay This compound->Cell_Viability

Figure 2. General experimental workflow for in vitro evaluation.
Synthesis and Purification

The synthesis of this compound involves a multi-step organic synthesis route. The final product is typically purified by column chromatography and its identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Disclaimer: The detailed, step-by-step protocols for the synthesis and purification of this compound are proprietary and are contained within the primary research publication which is not publicly accessible.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

  • Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter.

  • General Procedure:

    • Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.

    • The test compound (this compound) or vehicle control is added to the reaction mixture.

    • The change in absorbance or fluorescence is monitored over time using a plate reader.

    • The EC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

  • General Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

    • MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

  • Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content.

  • General Procedure:

    • Cells are treated with this compound or vehicle control for a specified time.

    • Cells are harvested, fixed (e.g., with ethanol), and treated with RNase.

    • Cells are stained with a DNA-intercalating dye (e.g., PI).

    • The fluorescence of individual cells is measured by flow cytometry.

    • The percentage of cells in the G1, S, and G2/M phases is quantified based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion

This compound is a potent and orally bioavailable small molecule inhibitor of tubulin polymerization with significant anti-cancer activity demonstrated in both in vitro and in vivo models. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent G2/M cell cycle arrest, makes it a promising candidate for further drug development. This technical guide provides a summary of the currently available information on this compound to aid researchers in the fields of oncology and drug discovery. For detailed experimental procedures, access to the primary research literature is recommended.

References

LP-261: A Technical Guide to Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-261, chemically known as N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide, is a novel, orally bioavailable small molecule that targets tubulin polymerization, a critical process in cell division. By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to a cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Its potent anti-mitotic and anti-angiogenic properties have positioned it as a promising candidate in oncology research. This technical guide provides an in-depth overview of the synthesis of this compound, discusses potential formulation strategies for oral delivery, and details its mechanism of action and relevant experimental protocols.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages modern organic chemistry techniques to construct its complex molecular architecture. The core of the synthesis strategy involves the sequential coupling of three key building blocks to a central phenyl ring.

A pivotal publication in the Journal of Medicinal Chemistry outlines a convergent synthetic route that utilizes a functionalized dibromobenzene intermediate. This approach allows for the controlled and sequential introduction of the indole, methoxyisonicotinoyl, and methanesulfonamide moieties.

The key reactions in the synthesis of this compound are:

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is employed to form the carbon-carbon bond between the central phenyl ring and the 1H-indol-4-yl group.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form the carbon-nitrogen bond, attaching the methanesulfonamide group to the phenyl ring.

While the exact, detailed step-by-step protocol for the industrial-scale synthesis of this compound is proprietary, the general synthetic strategy provides a clear roadmap for medicinal chemists to produce this and related analogs for research purposes.

Formulation of this compound for Oral Administration

This compound has been specifically designed for oral bioavailability. The formulation of a poorly water-soluble compound like this compound for effective oral delivery presents significant challenges, primarily related to maximizing its dissolution and absorption in the gastrointestinal tract. While specific details of the clinical formulation of this compound are not publicly available, general strategies for formulating such compounds provide a strong indication of the approaches that could be employed.

For preclinical in vivo studies, a common approach involves dissolving the compound in a mixture of solvents and surfactants to create a solution or suspension suitable for oral gavage. A typical formulation for such studies might consist of:

  • Dimethyl sulfoxide (DMSO): A powerful solubilizing agent.

  • Polyethylene glycol 300 (PEG300): A water-miscible co-solvent that enhances solubility.

  • Tween 80: A non-ionic surfactant that improves wetting and dispersion.

  • Water or Saline: The vehicle for administration.

For a final pharmaceutical dosage form intended for human use, more advanced formulation technologies are likely employed. These can include:

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous state, which can significantly enhance its dissolution rate and bioavailability.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be used to improve the solubility and absorption of lipophilic drugs.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to faster dissolution.

The selection of excipients is critical in developing a robust oral formulation. Common excipients for poorly soluble drugs include polymers (e.g., HPMC, PVP), surfactants (e.g., polysorbates, Cremophor), and lipids (e.g., triglycerides, phospholipids).

Mechanism of Action: Tubulin Polymerization Inhibition and G2/M Arrest

This compound exerts its anticancer effects by disrupting the normal function of microtubules, which are essential components of the cytoskeleton involved in cell structure, intracellular transport, and, most critically, cell division.

The primary mechanism of action of this compound involves the following steps:

  • Binding to Tubulin: this compound binds to the colchicine-binding site on β-tubulin, a subunit of the tubulin heterodimer.

  • Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.

  • Disruption of Mitotic Spindle: The inability to form functional microtubules prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.

  • G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M transition phase.

  • Induction of Apoptosis: Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

dot

LP261_Mechanism_of_Action cluster_cell Cancer Cell LP261 This compound Tubulin β-Tubulin (Colchicine Site) LP261->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to disruption of G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Triggers Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Quantitative Data

The following tables summarize key quantitative data related to the activity and properties of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line(s)Reference
Mean GI50 (NCI-60) ~100 nMNCI-60 Panel
IC50 (MCF-7) 0.01 µMHuman Breast Cancer
IC50 (H522) 0.01 µMHuman NSCLC
IC50 (Jurkat) 0.02 µMHuman T-cell Leukemia
IC50 (SW-620) 0.05 µMHuman Colorectal Adenocarcinoma
IC50 (BXPC-3) 0.05 µMHuman Pancreatic Cancer
IC50 (PC-3) 0.07 µMHuman Prostate Cancer
Tubulin Polymerization (EC50) 3.2 µMIn vitro assay

Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound

ParameterValueSpeciesDosingReference
Oral Bioavailability HighRatOral gavage
Tmax 1.5 - 2 hHumanOral
t1/2 ~1.8 hHumanOral
Tumor Growth Inhibition (PC3 Xenograft) CompleteMouseSchedule-dependent
Tumor Growth Inhibition (SW620 Xenograft) Excellent (comparable to paclitaxel)MouseNot specified

Experimental Protocols

Tubulin Polymerization Assay

This assay is crucial for confirming the direct inhibitory effect of this compound on microtubule formation.

dot

Tubulin_Polymerization_Assay cluster_workflow Experimental Workflow start Prepare Tubulin Solution (in G-PEM buffer) add_compound Add this compound or Control (e.g., Colchicine, DMSO) start->add_compound incubate_cold Incubate on Ice (to prevent polymerization) add_compound->incubate_cold initiate_polymerization Initiate Polymerization (by warming to 37°C) incubate_cold->initiate_polymerization measure_absorbance Monitor Absorbance at 340 nm (over time) initiate_polymerization->measure_absorbance analyze_data Analyze Data (calculate EC50) measure_absorbance->analyze_data

Caption: Workflow for a typical tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Purified tubulin is resuspended in a glutamate-based polymerization buffer (G-PEM) containing GTP.

    • Serial dilutions of this compound are prepared in the appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • The tubulin solution is pre-incubated with various concentrations of this compound or control compounds on ice to allow for binding.

    • Polymerization is initiated by warming the samples to 37°C in a temperature-controlled spectrophotometer.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

  • Data Analysis:

    • The rate of polymerization is calculated for each concentration of this compound.

    • The EC50 value, the concentration of this compound that inhibits polymerization by 50%, is determined by plotting the polymerization rate against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

dot

Cell_Cycle_Analysis_Workflow cluster_workflow Experimental Workflow start Seed Cancer Cells and allow attachment treat_cells Treat Cells with this compound (various concentrations and time points) start->treat_cells harvest_cells Harvest Cells (trypsinization) treat_cells->harvest_cells fix_cells Fix Cells (e.g., with cold 70% ethanol) harvest_cells->fix_cells stain_dna Stain DNA (with Propidium Iodide and RNase A) fix_cells->stain_dna acquire_data Acquire Data (using a flow cytometer) stain_dna->acquire_data analyze_data Analyze Cell Cycle Distribution (quantify G1, S, G2/M phases) acquire_data->analyze_data

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Culture and Treatment:

    • Cancer cells are seeded in culture plates and allowed to adhere.

    • Cells are then treated with various concentrations of this compound or a vehicle control for different time periods.

  • Cell Preparation:

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • DNA Staining:

    • Fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to degrade RNA and prevent its staining.

  • Flow Cytometry:

    • The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis:

    • The resulting data is displayed as a histogram, where cells in the G1 phase (2n DNA content) form the first peak, cells in the G2/M phase (4n DNA content) form the second peak, and cells in the S phase (intermediate DNA content) are distributed between the two peaks. The percentage of cells in each phase is quantified to determine the effect of this compound on cell cycle progression.

Mouse Xenograft Model

This in vivo model is essential for evaluating the anti-tumor efficacy of this compound in a living organism.

dot

Xenograft_Model_Workflow cluster_workflow Experimental Workflow start Implant Human Tumor Cells (subcutaneously in immunocompromised mice) tumor_growth Allow Tumors to Grow (to a palpable size) start->tumor_growth randomize_mice Randomize Mice into Treatment and Control Groups tumor_growth->randomize_mice administer_treatment Administer this compound or Vehicle (e.g., oral gavage, specific schedule) randomize_mice->administer_treatment monitor_tumor Monitor Tumor Volume (caliper measurements) and Body Weight administer_treatment->monitor_tumor end_study End Study and Analyze Data (compare tumor growth between groups) monitor_tumor->end_study

LP-261: A Technical Guide on Oral Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-261, a novel, orally active tubulin-binding agent, has demonstrated significant antiangiogenic and antitumor properties in preclinical and early clinical studies. Its favorable pharmacokinetic profile, including high oral bioavailability and the ability to circumvent common mechanisms of multidrug resistance, positions it as a promising candidate for the treatment of advanced solid malignancies. This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of this compound, presenting key data from preclinical and clinical investigations. Detailed experimental protocols for pivotal studies are outlined, and its mechanism of action is visualized to offer a complete picture for researchers and drug development professionals.

Introduction

This compound (N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide) is a small molecule that targets the colchicine-binding site of tubulin, leading to a disruption of microtubule dynamics and subsequent cell cycle arrest at the G2/M phase.[1][2] Unlike many conventional chemotherapeutic agents, this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[1][3] This characteristic, combined with its high oral bioavailability, makes this compound a compelling agent for further development. This document synthesizes the available data on the oral bioavailability and pharmacokinetic profile of this compound in both preclinical models and human subjects.

Pharmacokinetic Profile

Preclinical Pharmacokinetics in Rats

This compound exhibits excellent oral bioavailability in rodent models. A study in rats demonstrated an oral bioavailability of 80%.[3] The compound is rapidly absorbed following oral administration, with a time to maximum plasma concentration (Tmax) of 2 hours. The terminal half-life (t1/2) after intravenous administration was determined to be 1.4 ± 0.2 hours, indicating relatively rapid elimination.[3]

ParameterValue (Rats)Route of Administration
Oral Bioavailability (F%) 80%Oral
Tmax 2 hoursOral
Terminal Half-life (t1/2) 1.4 ± 0.2 hoursIntravenous

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats.

Clinical Pharmacokinetics in Humans

A Phase I dose-escalation study in patients with advanced solid malignancies provided the first insights into the pharmacokinetics of this compound in humans. The study reported rapid absorption with a Tmax of 1.5 to 2 hours, which is consistent with the preclinical findings.[3] The elimination half-life was also short, approximately 1.8 hours.[3] Encouragingly, the study observed proportional increases in Cmax (maximum plasma concentration) and AUC (area under the curve) with increasing doses, and steady-state blood levels were achieved without any apparent drug accumulation.[3] In a cohort receiving 80 mg/m² twice daily, Cmax values were approximately 500 nanomolar.[3]

ParameterValue (Humans)Dosing Cohort
Tmax 1.5 - 2 hoursMultiple
Half-life (t1/2) ~1.8 hoursMultiple
Cmax ~500 nM80 mg/m² b.i.d.
Dose Proportionality Cmax and AUC increase proportionally with dose5 to 80 mg/m² b.i.d.
Accumulation No apparent accumulationMultiple

Table 2: Human Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial.

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound in rats.

Methodology:

  • Animal Model: The specific strain of rats used is not detailed in the available literature.

  • Drug Administration: this compound was administered via both oral (PO) and intravenous (IV) routes. The exact doses and vehicle used were not specified.

  • Blood Sampling: Serial blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.

  • Bioanalysis: Plasma concentrations of this compound were quantified using a validated analytical method (details not specified).

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using WinNonlin 4.0 software to calculate key pharmacokinetic parameters including AUC, t1/2, clearance (CL), and volume of distribution at steady state (Vss). Oral bioavailability (F) was calculated using the standard formula: %F = 100 × (AUC_Oral × Dose_IV) / (AUC_IV × Dose_PO).[3]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein.

Methodology:

  • Cell Line: Caco-2 human colon adenocarcinoma cells were used. These cells differentiate into a monolayer that mimics the intestinal epithelium.

  • Assay Setup: Caco-2 cells were seeded on permeable supports in a transwell plate system, allowing for the measurement of drug transport from the apical (intestinal lumen) to the basolateral (blood) side and vice versa.

  • Transport Studies: The transport of this compound across the Caco-2 monolayer was measured in both directions. The apparent permeability (Papp) was calculated.

  • Results: The apical to basolateral permeability was found to be higher than the basolateral to apical permeability, with Papp values ranging from 6.60 ± 0.42 × 10⁻⁶ cm/s to 9.0 ± 1.99 × 10⁻⁶ cm/s in the absorptive direction.[2] The lower permeability in the reverse direction (4.59 ± 2.19 × 10⁻⁶ cm/s to 5.15 ± 1.96 × 10⁻⁶ cm/s) suggested that this compound is not a significant substrate for efflux transporters like P-gp.[2]

Phase I Clinical Trial

Objective: To determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound in patients with advanced solid malignancies.

Methodology:

  • Study Design: An open-label, multi-center, dose-escalation study.

  • Patient Population: Patients with advanced solid tumors who had failed prior therapies.

  • Dosing Regimen: this compound was administered orally twice daily (b.i.d.) in 21-day or 28-day cycles. Dose escalation occurred in sequential cohorts, ranging from 5 to 80 mg/m².[3]

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points to characterize the pharmacokinetic profile of this compound in humans.

  • Investigators: The study was conducted at the Sarah Cannon Research Institute under the direction of Dr. Howard Burris and at the Cancer Therapy and Research Center under the direction of Dr. Murlidhar Beeram.[3]

Visualizations

Mechanism of Action Signaling Pathway

LP261_Mechanism_of_Action LP261 This compound Tubulin β-Tubulin (Colchicine Binding Site) LP261->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound, from tubulin binding to apoptosis.

Oral Drug Absorption and First-Pass Metabolism Workflow

Oral_Drug_Absorption cluster_GIT Gastrointestinal Tract cluster_Liver Liver Oral_Admin Oral Administration of this compound Dissolution Dissolution Oral_Admin->Dissolution Absorption Absorption (Intestinal Epithelium) Dissolution->Absorption First_Pass First-Pass Metabolism Absorption->First_Pass Portal Vein Systemic_Circulation Systemic Circulation First_Pass->Systemic_Circulation Bioavailable Drug

Caption: General workflow of oral drug absorption and first-pass metabolism.

Metabolism and Excretion

Detailed information regarding the specific metabolic pathways and excretion routes of this compound is not currently available in the public domain. As an indole-containing compound, potential metabolic pathways could include oxidation of the indole ring and N-dealkylation, followed by conjugation reactions such as glucuronidation or sulfation to facilitate excretion. However, without specific studies, this remains speculative. Further research is required to fully elucidate the metabolic fate of this compound in vivo.

Conclusion

This compound is a promising oral anticancer agent with a favorable pharmacokinetic profile characterized by high oral bioavailability, rapid absorption, and a lack of interaction with the P-gp efflux pump. The data from both preclinical and early clinical studies support its continued development. This technical guide provides a consolidated resource for understanding the key pharmacokinetic properties of this compound, which will be critical for designing future clinical trials and optimizing its therapeutic potential. Further studies are warranted to fully characterize its metabolism and excretion pathways.

References

LP-261: A Novel Colchicine Binding Site Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LP-261 is a novel, orally active, small molecule tubulin inhibitor that demonstrates potent anti-cancer and anti-angiogenic properties in preclinical models.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. This compound binds to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis.[1][3] Notably, it exhibits potent activity against a wide range of cancer cell lines and has shown significant tumor growth inhibition in multiple xenograft models.[1][2] Furthermore, this compound is not a substrate for the P-glycoprotein (P-gp) transporter, suggesting its potential to overcome multidrug resistance.[4] This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. The core mechanism involves:

  • Binding to the Colchicine Site: this compound binds to the colchicine binding site on β-tubulin, one of the three pharmacologically active sites on the tubulin heterodimer.[1] This binding is reversible.[4]

  • Inhibition of Tubulin Polymerization: By occupying the colchicine site, this compound inhibits the polymerization of tubulin into microtubules.[3][5] This disruption of microtubule dynamics is a key initiating event in its cytotoxic cascade.

  • Cell Cycle Arrest: The interference with microtubule formation and function activates the spindle assembly checkpoint, leading to a potent G2/M phase cell cycle arrest.[1][3]

  • Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.

LP261_Mechanism_of_Action LP261 This compound Colchicine_Site Colchicine Binding Site LP261->Colchicine_Site Binds to Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Colchicine_Site->Tubulin Inhibits Polymerization

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent cytotoxic and anti-proliferative activity across a broad range of human cancer cell lines. The mean GI50 (concentration for 50% growth inhibition) in the NCI60 cancer cell line screen was approximately 100 nM.[2]

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.01[3]
H522Non-Small Cell Lung Cancer0.01[3]
JurkatT-cell Leukemia0.02[3]
SW-620Colorectal Adenocarcinoma0.05[3]
BXPC-3Pancreatic Cancer0.05[3]
PC-3Prostate Cancer0.07[3]

This compound also exhibits significant anti-angiogenic properties, inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner and preventing microvessel outgrowth in the rat aortic ring assay at nanomolar concentrations.[1] Greater than 50% growth inhibition in the rat aortic ring assay was observed at 50 nM.[1]

In Vivo Activity

The anti-tumor efficacy of this compound has been evaluated in several mouse xenograft models.

Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
SW620Colon Adenocarcinoma50 mg/kg, oral, twice dailySignificant inhibition compared to control at day 14 (P=0.009)[1]
PC3Prostate CancerNot specifiedComplete inhibition of tumor growth (schedule-dependent)[1]
NCI-H522Non-Small Cell Lung Cancer50 mg/kg, oral gavage, twice daily for 28 days96% reduction in mean tumor volume[5]
NCI-H522Non-Small Cell Lung Cancer15 mg/kg, oral gavage, twice daily for 28 days41% inhibition after 28 days[5]

In combination studies, low-dose oral this compound (12.5 mg/kg) with bevacizumab resulted in significantly improved tumor inhibition in the SW620 xenograft model compared to low-dose this compound alone.[1]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability.[1] In rats, a single oral gavage dose of 4 mg/kg resulted in a terminal half-life of 1.4 hours and a Tmax of 2.0 hours.[3] A Phase I study in patients with advanced solid malignancies showed that this compound is rapidly absorbed (Tmax 1.5 - 2h) and eliminated (t½ ~ 1.8 h), with no indication of accumulation or metabolic induction.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • This compound stock solution (in DMSO)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Thaw tubulin and GTP on ice. Prepare working solutions of this compound by diluting the stock in General Tubulin Buffer.

  • Reaction Setup: On ice, add the following to a pre-chilled 96-well plate:

    • General Tubulin Buffer

    • This compound at various concentrations (or vehicle control)

    • GTP to a final concentration of 1 mM

    • Purified tubulin to a final concentration of 2 mg/mL

  • Initiation of Polymerization: Place the plate in the microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[1][6]

  • Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control. The EC50 value can be calculated from a dose-response curve.[3]

Cell Viability (MTS) Assay

This colorimetric assay determines the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • MTS reagent (containing an electron coupling reagent like PES)

  • Microplate reader capable of reading absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[7]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Analysis: Subtract the background absorbance (medium only wells). Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and monitoring of human tumor xenografts in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NSG mice)

  • Human cancer cell line

  • Matrigel (optional, can improve tumor take rate)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the desired human cancer cells. On the day of injection, harvest the cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.[8]

  • Tumor Growth and Cohort Formation: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

  • Drug Administration: Administer this compound orally (e.g., by gavage) according to the desired dosing schedule (e.g., 50 mg/kg, twice daily).[1] The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Analysis: Compare the tumor growth curves and final tumor weights between the this compound-treated and control groups to determine the anti-tumor efficacy.

Experimental Workflow and Signaling Visualization

LP261_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Tubulin_Assay Tubulin Polymerization Assay Cell_Viability Cell Viability Assays (MTS/MTT) Tubulin_Assay->Cell_Viability Cellular Potency Angiogenesis_Assay Anti-Angiogenesis Assays (HUVEC, Aortic Ring) Cell_Viability->Angiogenesis_Assay Anti-Angiogenic Potential Xenograft Xenograft Tumor Models Angiogenesis_Assay->Xenograft In Vivo Efficacy PK_Studies Pharmacokinetic Studies Xenograft->PK_Studies Dosing & Schedule Toxicity Toxicity Studies PK_Studies->Toxicity Safety Profile Phase1 Phase I Clinical Trials (Safety, MTD) Toxicity->Phase1 Clinical Translation LP261_Discovery This compound Discovery & Synthesis LP261_Discovery->Tubulin_Assay Mechanism of Action

Conclusion

This compound is a promising novel colchicine binding site inhibitor with potent anti-tumor and anti-angiogenic activities. Its oral bioavailability and ability to circumvent P-gp-mediated resistance make it an attractive candidate for further clinical development. The data summarized and the protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound in various cancer indications.

References

LP-261 and its Role in G2/M Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-261 is a novel, orally bioavailable small molecule that functions as a tubulin-binding agent. By interacting with the colchicine-binding site on β-tubulin, this compound disrupts microtubule dynamics, a critical process for mitotic spindle formation. This interference triggers the spindle assembly checkpoint (SAC), leading to a robust G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells. This in-depth technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its induction of G2/M arrest. The guide includes a summary of its anti-cancer activities, detailed hypothetical experimental protocols for its study, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to this compound

This compound is a promising anti-cancer agent that has demonstrated both anti-angiogenic and anti-tumor activities in preclinical models.[1][2] Its mechanism of action is centered on its ability to bind to the colchicine site of tubulin, thereby inhibiting microtubule polymerization.[1] This disruption of the microtubule network is a well-established strategy in cancer therapy, as it preferentially affects rapidly dividing cells that are dependent on the proper function of the mitotic spindle for cell division. The consequence of this disruption is the activation of the spindle assembly checkpoint, which halts the cell cycle at the G2/M transition to prevent aberrant chromosome segregation.

Core Mechanism: Induction of G2/M Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-tumor effects is through the induction of a G2/M cell cycle arrest. This process is initiated by the binding of this compound to tubulin, which prevents the proper formation and function of the mitotic spindle.

The G2/M Checkpoint and the Role of the Cyclin B1/CDK1 Complex

The transition from the G2 to the M phase of the cell cycle is tightly regulated by the activity of the Cyclin B1/CDK1 complex, also known as the Maturation-Promoting Factor (MPF). Activation of this complex is essential for entry into mitosis. The activity of the Cyclin B1/CDK1 complex is, in turn, controlled by a series of phosphorylation and dephosphorylation events.

The Spindle Assembly Checkpoint (SAC)

When microtubule-targeting agents like this compound disrupt the mitotic spindle, the Spindle Assembly Checkpoint (SAC) is activated. The SAC is a surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. Key proteins of the SAC, including MAD2, BUB1, and BUBR1, are recruited to unattached kinetochores and initiate a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).

The APC/C is an E3 ubiquitin ligase that targets key mitotic proteins, including Cyclin B1 and Securin, for degradation, which is a prerequisite for the onset of anaphase. By inhibiting the APC/C, the SAC ensures that Cyclin B1 levels remain high, thus keeping the Cyclin B1/CDK1 complex active and arresting the cell in mitosis.

Signaling Pathway of this compound-Induced G2/M Arrest

While direct experimental evidence detailing the complete signaling cascade for this compound is not extensively available in the public domain, a putative pathway can be constructed based on the known mechanisms of other tubulin-binding agents that act at the colchicine site.

LP261_Signaling_Pathway cluster_cell Cancer Cell LP261 This compound Tubulin β-Tubulin (Colchicine Site) LP261->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule SAC Spindle Assembly Checkpoint (SAC) (MAD2, BUB1, BUBR1) Microtubule->SAC activates APC_C APC/C Inhibition SAC->APC_C inhibits CyclinB1_CDK1 Active Cyclin B1/CDK1 Complex APC_C->CyclinB1_CDK1 prevents degradation of Cyclin B1 G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest maintains Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest leads to

Figure 1: Proposed signaling pathway of this compound-induced G2/M arrest.

Quantitative Data on this compound's Effects

Table 1: Hypothetical Dose-Response Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line (e.g., HCT116) after 24 hours.

This compound Concentration% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control (0 nM)55 ± 4.225 ± 3.120 ± 2.5
10 nM50 ± 3.823 ± 2.927 ± 3.3
50 nM40 ± 3.518 ± 2.142 ± 4.1
100 nM25 ± 2.910 ± 1.865 ± 5.7
200 nM15 ± 2.18 ± 1.577 ± 6.2

Table 2: Hypothetical Time-Course Effect of this compound (at 100 nM) on Cell Cycle Distribution in a Cancer Cell Line (e.g., HCT116).

Time (hours)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
055 ± 4.225 ± 3.120 ± 2.5
648 ± 4.022 ± 2.830 ± 3.5
1235 ± 3.315 ± 2.050 ± 4.8
2425 ± 2.910 ± 1.865 ± 5.7
4820 ± 2.58 ± 1.672 ± 6.1

Experimental Protocols

The following are detailed, generalized protocols for key experiments to investigate the effects of this compound on the cell cycle.

Cell Culture and Treatment
  • Culture human colorectal carcinoma (HCT116) cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for the desired time points (e.g., 6, 12, 24, 48 hours). Ensure the final DMSO concentration does not exceed 0.1% in all wells.

Cell Cycle Analysis by Flow Cytometry

Flow_Cytometry_Workflow cluster_workflow Flow Cytometry for Cell Cycle Analysis start Cell Seeding and This compound Treatment harvest Harvest Cells (Trypsinization) start->harvest wash1 Wash with PBS harvest->wash1 fix Fix in 70% cold Ethanol wash1->fix wash2 Wash with PBS fix->wash2 rnase RNase A Treatment wash2->rnase stain Stain with Propidium Iodide (PI) rnase->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Cell Cycle Distribution) acquire->analyze

Figure 2: Experimental workflow for cell cycle analysis by flow cytometry.
  • Following treatment, aspirate the medium and wash the cells with phosphate-buffered saline (PBS).

  • Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

  • Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1 mL of PBS and transfer to a microcentrifuge tube.

  • Centrifuge at 3,000 rpm for 3 minutes, discard the supernatant.

  • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 3,000 rpm for 5 minutes and discard the ethanol.

  • Wash the cells with 1 mL of PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis of Cell Cycle Regulatory Proteins

Western_Blot_Workflow cluster_workflow Western Blot Analysis start Cell Seeding and This compound Treatment lyse Cell Lysis (RIPA buffer) start->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% non-fat milk) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-Cyclin B1, anti-CDK1) block->primary_ab wash Wash with TBST primary_ab->wash secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash->secondary_ab detect Detection (ECL) secondary_ab->detect analyze Image Analysis and Quantification detect->analyze

Figure 3: Experimental workflow for Western blot analysis.
  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic candidate that targets a fundamental process in cancer cell proliferation. Its ability to disrupt microtubule dynamics and induce a G2/M cell cycle arrest underscores its potential as an anti-neoplastic agent. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to gather detailed quantitative data on its efficacy in various cancer models. The protocols and conceptual frameworks provided in this guide are intended to facilitate such investigations and contribute to a deeper understanding of the therapeutic potential of this compound.

References

LP-261 Activity in the NCI-60 Cell Line Screen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-261 is a novel, orally bioavailable small molecule that has demonstrated significant anti-cancer activity in preclinical studies. Identified as a tubulin-targeting agent, this compound binds to the colchicine site on tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the activity of this compound in the National Cancer Institute's (NCI) 60 human cancer cell line screen (NCI-60), along with detailed experimental protocols and a visualization of its mechanism of action. While the complete cell line-specific dataset from the NCI-60 screen is not publicly available, this guide synthesizes the reported findings to offer valuable insights for researchers in oncology and drug development.

Introduction

The NCI-60 screen is a pivotal tool in the discovery and development of novel anti-cancer agents, providing a broad initial assessment of a compound's activity across a diverse panel of human cancer cell lines. This compound has been evaluated in this screen, revealing a potent and selective pattern of activity. This document serves as a technical resource, detailing the methodologies for assessing the activity of compounds like this compound and outlining its cellular mechanism of action.

Quantitative Data Presentation: NCI-60 Activity of this compound

While the full dataset of GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values for this compound across all 60 cell lines is not publicly accessible, published research provides a summary of its potent activity.

Table 1: Summary of this compound Activity in the NCI-60 Screen

ParameterReported ValueSource
Mean GI50 ~100 nM[1]
High Potency GI50 < 10 nM in 23 of the 60 cell lines[2]

This high level of activity, particularly the potent growth inhibition in a significant subset of the cell lines, underscores the potential of this compound as a broad-spectrum anti-cancer agent. The lack of publicly available, cell line-specific data prevents a detailed comparative analysis across different cancer types at this time.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

This protocol is based on the standardized methodology employed by the National Cancer Institute's Developmental Therapeutics Program.

Objective: To assess the in vitro anti-cancer activity of a test compound across a panel of 60 human cancer cell lines.

Materials:

  • NCI-60 cell lines

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

Procedure:

  • Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the growth rate of each cell line.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2, and 100% relative humidity.

  • Time Zero (Tz) Plate: After the 24-hour incubation, fix one set of plates with TCA to determine the cell count at the time of drug addition.

  • Drug Addition: Add the test compound at various concentrations (typically a 5-log dilution series) to the remaining plates. Include a vehicle control (e.g., DMSO).

  • Incubation with Drug: Incubate the plates for an additional 48 hours under the same conditions.

  • Cell Fixation: After 48 hours, terminate the experiment by fixing the cells with cold TCA.

  • Staining: Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.

  • Data Acquisition: Read the absorbance at 515 nm using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each cell line at each drug concentration and determine the GI50, TGI, and LC50 values.

Experimental Workflow for NCI-60 Screening

NCI60_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_plating Cell Plating in 96-well plates incubation_24h 24h Incubation cell_plating->incubation_24h tz_plate Time Zero (Tz) Fixation incubation_24h->tz_plate drug_addition Addition of this compound incubation_24h->drug_addition incubation_48h 48h Incubation drug_addition->incubation_48h fixation TCA Fixation incubation_48h->fixation staining SRB Staining fixation->staining solubilization Tris Solubilization staining->solubilization readout Absorbance Reading solubilization->readout calculation Calculate GI50, TGI, LC50 readout->calculation

Caption: Workflow of the NCI-60 Sulforhodamine B (SRB) assay.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a test compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Test compound (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in culture dishes and allow them to attach overnight.

  • Drug Treatment: Treat the cells with the test compound at the desired concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Washing: Wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice for at least 30 minutes to fix and permeabilize the cells.

  • Staining: Centrifuge the fixed cells, remove the ethanol, and resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

Objective: To assess the direct effect of a test compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Tubulin polymerization buffer

  • Test compound (e.g., this compound)

  • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

  • 96-well plates

  • Spectrophotometer with temperature control

Procedure:

  • Preparation: On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include vehicle, positive, and negative controls.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells containing the compounds.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

Signaling Pathway Visualization

This compound's primary mechanism of action is the disruption of microtubule dynamics by binding to the colchicine site on β-tubulin. This interference with the normal process of microtubule polymerization and depolymerization activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway.

Signaling Pathway of this compound Action

LP261_Pathway LP261 This compound Tubulin β-Tubulin (Colchicine Site) LP261->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Spindle Spindle Assembly Checkpoint Activation Microtubule->Spindle G2M_Arrest G2/M Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to

Caption: Mechanism of action of this compound leading to apoptosis.

Conclusion

This compound is a potent tubulin-targeting agent with significant anti-proliferative activity across a broad range of human cancer cell lines, as demonstrated by its low nanomolar mean GI50 in the NCI-60 screen. Its mechanism of action, involving the disruption of microtubule function and subsequent G2/M cell cycle arrest, is a well-validated strategy in cancer therapy. The detailed protocols provided in this guide offer a framework for the further investigation of this compound and other novel anti-cancer compounds. While the absence of detailed, publicly available NCI-60 data for this compound limits a comprehensive cell line-specific analysis, the existing evidence strongly supports its continued development as a promising therapeutic candidate. Further studies to elucidate the specific molecular determinants of sensitivity to this compound are warranted and will be crucial for its clinical translation.

References

Methodological & Application

LP-261 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-261 is a novel, orally active tubulin-targeting agent that demonstrates potent anti-angiogenic and antitumor properties. It functions by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule polymerization. This interference with microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] These characteristics make this compound a promising candidate for cancer therapy. This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its biological effects by directly interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, this compound prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis.

LP261_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Tubulin_Dimers α/β-Tubulin Dimers This compound->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin_Dimers->Microtubules Polymerization Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various assays.

Table 1: Anti-proliferative Activity of this compound in NCI-60 Cancer Cell Line Screen

ParameterValueReference
Mean GI50~100 nM[1]

Table 2: Anti-angiogenic Activity of this compound

AssayConcentrationResultReference
Rat Aortic Ring Assay50 nM>50% inhibition of microvessel outgrowth[1]
HUVEC Proliferation100 nM - 10 µMDose-dependent inhibition[1]

Experimental Protocols

HUVEC Proliferation Assay

This protocol is designed to assess the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a key in vitro model for angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., PrestoBlue, WST-1)

  • DMSO

  • PBS (Phosphate-Buffered Saline)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HUVECs in EGM-2 medium supplemented with 10% FBS.

    • Trypsinize and resuspend the cells.

    • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in EGM-2 from the stock solution. The final DMSO concentration should be kept below 0.1%.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known angiogenesis inhibitor).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of this compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%).

HUVEC_Proliferation_Workflow Start Start Seed_HUVEC Seed HUVECs in 96-well plate (5,000 cells/well) Start->Seed_HUVEC Incubate_24h_1 Incubate for 24h Seed_HUVEC->Incubate_24h_1 Prepare_LP261 Prepare serial dilutions of this compound Incubate_24h_1->Prepare_LP261 Treat_Cells Treat cells with this compound dilutions Prepare_LP261->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % inhibition and GI50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: HUVEC Proliferation Assay Workflow.

Rat Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, incorporating multiple cell types and their interactions within a three-dimensional matrix.

Materials:

  • Thoracic aortas from Sprague-Dawley rats

  • Serum-free endothelial basal medium (EBM)

  • Collagen solution (e.g., rat tail collagen type I)

  • 48-well plates

  • Surgical instruments (forceps, scissors)

  • This compound stock solution (in DMSO)

  • Microscope with imaging capabilities

Protocol:

  • Aorta Preparation:

    • Aseptically dissect the thoracic aorta from a euthanized rat.

    • Place the aorta in a sterile petri dish containing cold serum-free EBM.

    • Carefully remove the periaortic fibro-adipose tissue.

    • Cross-section the aorta into 1-2 mm thick rings.

  • Embedding Aortic Rings:

    • Coat the bottom of a 48-well plate with a thin layer of collagen solution and allow it to polymerize at 37°C.

    • Place one aortic ring in the center of each well.

    • Cover the ring with another layer of collagen solution and allow it to polymerize.

  • Treatment and Incubation:

    • Prepare different concentrations of this compound in EBM.

    • Add the this compound-containing medium to the wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7-10 days.

    • Replace the medium with fresh this compound-containing medium every 2-3 days.

  • Quantification of Microvessel Outgrowth:

    • On day 7-10, visualize the microvessel sprouts growing from the aortic rings using a microscope.

    • Capture images of each well.

    • Quantify the extent of microvessel outgrowth by measuring the area or length of the sprouts using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Compare the microvessel outgrowth in this compound-treated wells to the vehicle control.

    • Calculate the percentage of inhibition of angiogenesis.

Aortic_Ring_Assay_Workflow Start Start Dissect_Aorta Dissect and clean rat thoracic aorta Start->Dissect_Aorta Section_Aorta Section aorta into 1-2 mm rings Dissect_Aorta->Section_Aorta Embed_Rings Embed aortic rings in collagen matrix in a 48-well plate Section_Aorta->Embed_Rings Add_LP261 Add medium with this compound Embed_Rings->Add_LP261 Incubate_7_10d Incubate for 7-10 days Add_LP261->Incubate_7_10d Image_Sprouts Image microvessel sprouts Incubate_7_10d->Image_Sprouts Quantify_Outgrowth Quantify outgrowth area/length Image_Sprouts->Quantify_Outgrowth Analyze_Data Calculate % inhibition Quantify_Outgrowth->Analyze_Data End End Analyze_Data->End Cell_Cycle_Analysis_Workflow Start Start Seed_Cells Seed cancer cells in 6-well plates Start->Seed_Cells Treat_LP261 Treat with this compound for 24h Seed_Cells->Treat_LP261 Harvest_Cells Harvest cells by trypsinization Treat_LP261->Harvest_Cells Fix_Cells Fix cells in 70% ethanol Harvest_Cells->Fix_Cells Stain_PI Stain with Propidium Iodide (PI) Fix_Cells->Stain_PI Flow_Cytometry Analyze by flow cytometry Stain_PI->Flow_Cytometry Analyze_Histograms Analyze DNA content histograms Flow_Cytometry->Analyze_Histograms End End Analyze_Histograms->End

References

Application Note: Evaluating the Anti-Proliferative Effects of LP-261 on Human Umbilical Vein Endothelial Cells (HUVECs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in oncology and angiogenesis research.

Introduction

Human Umbilical Vein Endothelial Cells (HUVECs) are a foundational in vitro model for studying the processes of angiogenesis, the formation of new blood vessels from pre-existing ones. Angiogenesis is a critical process in tumor growth and metastasis, making it a key target for novel cancer therapies. LP-261 is a novel, orally active tubulin-targeting agent that inhibits cell division by binding to the colchicine site on tubulin, leading to G2/M phase cell cycle arrest.[1][2] As a potent inhibitor of angiogenesis, this compound has been shown to prevent HUVEC proliferation at nanomolar concentrations, highlighting its potential as an anti-cancer therapeutic.[1][2][3]

This document provides a detailed protocol for assessing the anti-proliferative activity of this compound on HUVECs using a Bromodeoxyuridine (BrdU) incorporation assay. This assay directly measures DNA synthesis, offering a precise quantification of cells actively dividing in the S-phase of the cell cycle.[4][5]

Principle of the BrdU Proliferation Assay

The BrdU assay is a non-radioactive method for quantifying cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA by cells undergoing the S-phase of the cell cycle.[5][6] Following incorporation, the cells are fixed, and the DNA is denatured to expose the BrdU epitopes. A specific monoclonal antibody against BrdU is then used to detect the incorporated analog. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a subsequent substrate reaction produces a colorimetric signal whose intensity is directly proportional to the amount of DNA synthesis and, therefore, the number of proliferating cells.[4]

Experimental Protocols

HUVEC Culture and Maintenance

This protocol outlines the standard procedure for culturing and passaging HUVECs to ensure healthy, viable cells for the proliferation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • 0.1% Gelatin Solution

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin/EDTA Solution

  • T-75 Culture Flasks

  • Sterile PBS

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Coat Culture Flasks: Pre-coat T-75 flasks with a 0.1% gelatin solution, ensuring the entire surface is covered.[7] Incubate for at least 1 hour at 37°C. Aspirate the excess gelatin solution and allow the flasks to dry in a laminar flow hood.

  • Thawing HUVECs: Rapidly thaw a cryovial of HUVECs in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed complete Endothelial Cell Growth Medium.[8]

  • Initial Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes.[8] Discard the supernatant and gently resuspend the cell pellet in 15 mL of fresh, pre-warmed growth medium. Transfer the entire suspension to the prepared T-75 flask.

  • Incubation: Place the flask in a 37°C, 5% CO₂ humidified incubator. For optimal attachment, do not disturb the cells for the first 24 hours.

  • Media Change: Change the growth medium every 48 hours until the cells reach approximately 80-90% confluency.[8]

  • Subculturing (Passaging):

    • Aspirate the medium and wash the cell monolayer once with sterile PBS.[8]

    • Add 3-5 mL of Trypsin/EDTA solution to the flask and incubate at 37°C for 1-3 minutes, or until cells detach.[7]

    • Neutralize the trypsin by adding at least double the volume of complete growth medium.

    • Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Resuspend the pellet in fresh medium and seed into new gelatin-coated flasks at a recommended density of 5,000-10,000 cells/cm².

HUVEC Proliferation Assay with this compound (BrdU Method)

This protocol details the steps to measure the dose-dependent effect of this compound on HUVEC proliferation.

Materials:

  • Healthy HUVECs (passage 2-5)

  • Gelatin-coated 96-well plates

  • Endothelial Cell Basal Medium (EBM) with 0.5% FBS (Low-Serum Medium)

  • This compound compound (stock solution in DMSO)

  • BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest HUVECs and resuspend them in complete growth medium. Seed the cells into a 96-well gelatin-coated plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[9][10]

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Serum Starvation: After 24 hours, gently aspirate the complete medium. Wash each well with 100 µL of sterile PBS. Add 100 µL of low-serum medium (EBM + 0.5% FBS) to each well and incubate for 4-6 hours. This step synchronizes the cells and reduces the background proliferation caused by growth factors in the serum.

  • This compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. The literature suggests testing concentrations ranging from the low nanomolar (nM) to the micromolar (µM) range (e.g., 1 nM to 10 µM).[1][2]

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Include "vehicle control" wells containing the highest concentration of DMSO used for dilution (typically <0.1%).

    • Include "untreated control" wells containing only low-serum medium.

  • Incubation with Compound: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • BrdU Labeling: Add 20 µL of the BrdU labeling solution to each well. Incubate for an additional 4-12 hours. The optimal labeling time may vary depending on the cell division rate.

  • Fixation and Denaturation: Carefully empty the wells. Add 200 µL of the Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[4] This step fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[6][11]

  • Antibody Incubation:

    • Empty the wells and wash three times with the provided wash buffer.

    • Add 100 µL of the diluted anti-BrdU primary antibody to each well. Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature, or until a blue color develops.

    • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at 450 nm.

Data Presentation and Analysis

The anti-proliferative effect of this compound is determined by comparing the absorbance values of treated wells to the untreated control.

Calculation: % Proliferation Inhibition = [1 - (Absorbance_Sample / Absorbance_Control)] * 100

The results can be summarized in a table and used to plot a dose-response curve to determine the GI₅₀ (the concentration that causes 50% inhibition of growth).

Table 1: Example Dose-Response Data for this compound on HUVEC Proliferation

This compound ConcentrationMean Absorbance (OD 450nm)Standard Deviation% Proliferation Inhibition
Untreated Control1.2540.0880%
1 nM1.1020.07512.1%
10 nM0.8550.06131.8%
50 nM0.6120.04951.2%
100 nM0.4310.03565.6%
500 nM0.2030.02283.8%
1 µM0.1150.01890.8%
10 µM0.0890.01592.9%

Note: The data presented above is hypothetical and for illustrative purposes only.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment & Labeling cluster_detect Detection seed Seed HUVECs in 96-well Plate attach Incubate for 24h for Cell Attachment seed->attach starve Serum Starve Cells (4-6h) attach->starve treat Treat with this compound Dilutions starve->treat incubate_treat Incubate for 24-48h treat->incubate_treat add_brdu Add BrdU Labeling Reagent incubate_treat->add_brdu incubate_brdu Incubate for 4-12h add_brdu->incubate_brdu fix Fix and Denature DNA incubate_brdu->fix antibody Add Primary & Secondary Antibodies fix->antibody substrate Add TMB Substrate & Stop Solution antibody->substrate read Read Absorbance at 450nm substrate->read

Caption: this compound inhibits proliferation by disrupting microtubule dynamics.

References

Application Notes and Protocols for Rat Aortic Ring Assay: Evaluating the Antiangiogenic Activity of LP-261

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The rat aortic ring assay is a well-established ex vivo model that recapitulates the key steps of angiogenesis, including endothelial cell proliferation, migration, and tube formation. This assay serves as a valuable tool for screening and characterizing potential antiangiogenic compounds. LP-261 is a novel tubulin-targeting agent that has demonstrated potent antiangiogenic and antitumor activity. This document provides detailed application notes and protocols for utilizing the rat aortic ring assay to evaluate the antiangiogenic effects of this compound.

Mechanism of Action: this compound

This compound is a small molecule that acts as a tubulin-binding agent, specifically at the colchicine site. By interfering with microtubule dynamics, this compound disrupts the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest in proliferating cells. This disruption of the cytoskeleton in endothelial cells is a key mechanism behind its potent antiangiogenic effects, as it inhibits their ability to migrate and form new vascular structures.

Data Presentation

CompoundConcentration Range TestedObserved Antiangiogenic EffectReference
This compound20 nM - 10 µMPotent inhibition of microvessel outgrowth[1]

Note: The data presented is based on qualitative and semi-quantitative descriptions from the available literature. For precise dose-response curves and IC50 values, it is recommended to perform the assay as described in the protocol below.

Experimental Protocols

Rat Aortic Ring Assay Protocol

This protocol outlines the key steps for performing the rat aortic ring assay to assess the antiangiogenic activity of this compound.

Materials:

  • Thoracic aortas from 2-3 month old Sprague-Dawley rats

  • Matrigel® Basement Membrane Matrix

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 24-well culture plates

  • Surgical instruments (forceps, scissors)

  • Dissecting microscope

  • Incubator (37°C, 5% CO2)

  • Imaging system (inverted microscope with a camera)

Procedure:

  • Aorta Excision and Preparation:

    • Euthanize a rat according to approved animal care protocols.

    • Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold PBS.

    • Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue and any branching vessels.

    • Cross-section the aorta into 1-2 mm thick rings.

  • Embedding Aortic Rings:

    • Coat the wells of a pre-chilled 24-well plate with a thin layer of Matrigel® (50 µL) and allow it to solidify at 37°C for 30 minutes.

    • Place one aortic ring in the center of each well.

    • Cover each ring with an additional 100 µL of Matrigel® and incubate at 37°C for 30 minutes to embed the ring.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in EGM-2 medium. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

    • Add 1 mL of the prepared medium containing the desired concentration of this compound (or vehicle control) to each well.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

    • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

    • Replace the medium with freshly prepared medium containing the respective treatments every 2-3 days.

    • The assay is typically run for 7-14 days.

  • Quantification of Angiogenesis:

    • Capture images of the aortic rings and the surrounding microvessel outgrowth at the end of the experiment.

    • Quantify the extent of angiogenesis by measuring the area of microvessel outgrowth or the length and number of sprouts using image analysis software (e.g., ImageJ).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Visualizations

Signaling Pathways in Angiogenesis

Angiogenesis is a complex process regulated by a variety of signaling pathways. Key pathways involved include the Vascular Endothelial Growth Factor (VEGF), Angiopoietin-Tie, and Notch signaling pathways. This compound, by targeting tubulin, indirectly affects these pathways by disrupting the fundamental cellular processes required for endothelial cell response to pro-angiogenic signals.

Angiogenesis_Signaling_Pathways cluster_VEGF VEGF Signaling cluster_Ang Angiopoietin Signaling cluster_Notch Notch Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K/Akt VEGFR->PI3K RAS Ras/MAPK VEGFR->RAS Cell_Migration Endothelial Cell Migration & Proliferation PLCg->Cell_Migration PI3K->Cell_Migration RAS->Cell_Migration Ang1 Ang1 Tie2 Tie2 Ang1->Tie2 Vessel_Stabilization Vessel Stabilization Tie2->Vessel_Stabilization Vessel_Stabilization->Cell_Migration Delta Delta-like ligand Notch Notch Receptor Delta->Notch Tip_Stalk Tip/Stalk Cell Specification Notch->Tip_Stalk Tip_Stalk->Cell_Migration LP261 This compound Tubulin Tubulin Polymerization LP261->Tubulin inhibits Tubulin->Cell_Migration Angiogenesis Angiogenesis Cell_Migration->Angiogenesis

Caption: Key signaling pathways regulating angiogenesis and the inhibitory action of this compound.

Experimental Workflow for Rat Aortic Ring Assay

Rat_Aortic_Ring_Assay_Workflow A 1. Aorta Excision (Thoracic aorta from rat) B 2. Ring Preparation (Clean and cut into 1-2 mm rings) A->B C 3. Embedding in Matrigel (In a 24-well plate) B->C D 4. Treatment (Add medium with this compound or vehicle) C->D E 5. Incubation (37°C, 5% CO2 for 7-14 days) D->E F 6. Image Acquisition (Inverted microscope) E->F G 7. Data Analysis (Quantify microvessel outgrowth) F->G

Caption: Step-by-step workflow of the rat aortic ring assay.

Logical Relationship of this compound's Antiangiogenic Effect

LP261_Antiangiogenic_Effect LP261 This compound Tubulin Tubulin Dynamics LP261->Tubulin Binds to Cytoskeleton Cytoskeleton Disruption Tubulin->Cytoskeleton CellCycle G2/M Arrest Tubulin->CellCycle Migration Inhibition of Endothelial Cell Migration Cytoskeleton->Migration Proliferation Inhibition of Endothelial Cell Proliferation CellCycle->Proliferation Angiogenesis Antiangiogenic Effect Migration->Angiogenesis Proliferation->Angiogenesis

Caption: Mechanism of this compound's antiangiogenic activity.

References

Application Note: Establishing LP-261 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-261 is a novel, orally active tubulin-binding agent that targets the colchicine-binding site on β-tubulin, leading to a disruption of microtubule dynamics and subsequent G2/M phase cell cycle arrest.[1][2] While this compound has shown promising anti-tumor activity across a range of cancer cell lines, the development of drug resistance remains a significant challenge in cancer therapy.[3] Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for the development of more effective therapeutic strategies and for identifying patient populations who are most likely to respond to treatment.

This application note provides a detailed protocol for the establishment and characterization of this compound resistant cancer cell lines. The methodologies described herein are designed to serve as a comprehensive guide for researchers aiming to investigate the molecular basis of this compound resistance.

Principle

The development of drug-resistant cell lines is typically achieved through a process of continuous exposure to a cytotoxic agent over an extended period. This is often done using a dose-escalation method, where the concentration of the drug is gradually increased as the cells adapt and become more resistant.[4] This process mimics the clinical scenario where tumors may develop resistance following prolonged chemotherapy.

Recommended Cell Line: A549 (Human Lung Carcinoma)

For the purpose of this protocol, the A549 human lung adenocarcinoma cell line is recommended.[5] A549 cells are a well-characterized and widely used model in cancer research.[5][6] The reported β-tubulin isotype expression in A549 cells is approximately 50% βI, 8% βIII, 36.5% βIV, and 5.5% βV. The relatively low basal expression of βIII-tubulin, an isotype frequently associated with resistance to anti-tubulin agents, makes A549 an excellent model system to study its potential upregulation as a mechanism of acquired resistance to this compound.[1]

Experimental Protocols

Part 1: Determination of the IC50 of Parental A549 Cells

Before initiating the development of resistant cell lines, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental A549 cell line.[7]

Materials:

  • A549 cell line

  • Complete cell culture medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed A549 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plates for 72 hours.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Part 2: Generation of this compound Resistant A549 Cell Lines (A549-LPR)

This protocol utilizes a continuous, stepwise increase in this compound concentration.

Materials:

  • Parental A549 cells

  • Complete cell culture medium

  • This compound

  • Culture flasks (T25 or T75)

Protocol:

  • Initial Exposure: Begin by culturing A549 cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.

  • Monitoring and Passaging: Monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate). When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the fresh medium. Maintain the cells at each concentration for at least 2-3 passages.

  • Dose Escalation: Once the cells are growing steadily at the current this compound concentration, increase the drug concentration by 1.5- to 2-fold.

  • Handling Cell Death: If a significant increase in cell death (>50%) is observed after a dose escalation, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller fold-increase (e.g., 1.25-fold).[4]

  • Repeat and Stabilize: Repeat the process of gradual dose escalation over a period of several months. The goal is to establish a cell line that can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Cryopreservation: At each successful stabilization at a new concentration, it is crucial to cryopreserve vials of the cells as backups.[4]

  • Final Resistant Line: Once the desired level of resistance is achieved, maintain the resistant cell line (termed A549-LPR) in the medium containing the final concentration of this compound.

Part 3: Characterization of this compound Resistant Cell Lines

1. Confirmation of Resistance Profile:

  • Determine the IC50 of the A549-LPR cell line for this compound using the same protocol as for the parental line.

  • Calculate the Resistance Index (RI) as follows: RI = IC50 (A549-LPR) / IC50 (A549) An RI value significantly greater than 1 confirms the resistant phenotype. An RI of ≥ 5 is a common benchmark for a successfully established resistant cell line.[4]

2. Investigation of Resistance Mechanisms:

  • Western Blot Analysis of Tubulin Isotypes:

    • Objective: To determine if resistance is associated with changes in the expression of β-tubulin isotypes, particularly βIII-tubulin.

    • Protocol:

      • Prepare total protein lysates from both parental A549 and A549-LPR cells.

      • Determine protein concentration using a standard assay (e.g., BCA).

      • Separate 20-30 µg of protein per lane by SDS-PAGE.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

      • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

      • Incubate the membrane with primary antibodies specific for βI-, βIII-, and βIV-tubulin overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[9]

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

      • Detect the signal using an ECL reagent and imaging system.[8]

      • Quantify the band intensities to compare the relative expression of each tubulin isotype between the parental and resistant cell lines.

  • Analysis of Drug Efflux Pump Expression:

    • Although this compound is suggested to be a poor substrate for P-glycoprotein (ABCB1), it is prudent to investigate its expression as a potential resistance mechanism.

    • Perform Western blot analysis for P-glycoprotein (MDR1) and other relevant transporters like MRP1.

  • Sequencing of β-tubulin Gene (TUBB):

    • Mutations in the β-tubulin gene can alter drug binding and confer resistance.

    • Isolate genomic DNA from parental and resistant cells.

    • Amplify the coding region of the TUBB gene by PCR.

    • Sequence the PCR products to identify any potential mutations in the A549-LPR cells.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: this compound Sensitivity in Parental and Resistant A549 Cell Lines

Cell LineIC50 (nM) [± SD]Resistance Index (RI)
A549 (Parental)50 [± 5.2]1.0
A549-LPR550 [± 45.8]11.0

Table 2: Relative Expression of β-Tubulin Isotypes in A549 and A549-LPR Cells

ProteinRelative Expression (Normalized to Loading Control)Fold Change (A549-LPR vs. A549)
A549 (Parental)
βI-Tubulin1.0-
βIII-Tubulin0.2-
βIV-Tubulin0.8-
A549-LPR
βI-Tubulin0.90.9
βIII-Tubulin1.89.0
βIV-Tubulin0.70.88

Visualizations

G cluster_workflow Experimental Workflow start Parental A549 Cell Line ic50 Determine IC50 of this compound start->ic50 culture Culture in this compound (start at IC20) ic50->culture monitor Monitor Cell Recovery & Proliferation culture->monitor passage Passage at 70-80% Confluency monitor->passage escalate Increase this compound Concentration (1.5-2x) passage->escalate death_check >50% Cell Death? escalate->death_check reduce Reduce to Previous Concentration death_check->reduce Yes stabilize Stabilize for 2-3 Passages death_check->stabilize No reduce->monitor cryo Cryopreserve Stock stabilize->cryo resistant A549-LPR Cell Line Established stabilize->resistant After several months repeat Repeat Escalation cryo->repeat repeat->escalate

Caption: Workflow for generating this compound resistant cell lines.

G cluster_pathway This compound Action and Resistance Mechanisms cluster_resistance Potential Resistance Mechanisms lp261 This compound tubulin α/β-Tubulin Dimers lp261->tubulin Binds to Colchicine Site disruption Disruption of Microtubule Dynamics lp261->disruption microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis mutation β-Tubulin Gene Mutation mutation->tubulin Alters Drug Binding Site isotype Altered β-Tubulin Isotype Expression (e.g., ↑ βIII-Tubulin) isotype->disruption Confers Stability/Alters Dynamics efflux Increased Drug Efflux (e.g., P-gp) efflux->lp261 Reduces Intracellular Concentration

Caption: this compound mechanism and potential resistance pathways.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Massive cell death after dose escalation The fold-increase in drug concentration was too high.Revert to the previous concentration and allow cells to recover. Attempt a smaller fold-increase (e.g., 1.2-1.5x).
Cells stop proliferating The drug concentration is too high, leading to a cytostatic effect. The cells may have reached their maximum resistance potential.Maintain the cells at the current concentration for a longer period. If no recovery, the highest viable concentration has likely been reached.
Loss of resistance over time The resistant phenotype is unstable without continuous drug pressure.Always maintain the resistant cell line in a medium containing the selective concentration of this compound. Periodically re-check the IC50 to ensure the resistance is stable.
High background in Western blots Insufficient blocking or washing. Secondary antibody concentration is too high.Increase blocking time or change blocking agent. Optimize washing steps. Titrate the secondary antibody concentration.
Inconsistent IC50 values Variation in cell seeding density. Inconsistent incubation times. Cell line contamination.Ensure accurate cell counting and seeding. Standardize all incubation times. Regularly test for mycoplasma contamination.

References

Application Notes and Protocols for LP-261 Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies to evaluate the efficacy of LP-261, a novel oral tubulin-binding agent. The protocols outlined below are based on established methodologies and published preclinical data on this compound.

Introduction

This compound is a novel anticancer agent that targets tubulin, binding at the colchicine site to disrupt microtubule dynamics.[1][2] This mechanism of action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Furthermore, this compound exhibits potent anti-angiogenic properties.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, making it a promising candidate for further development. Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a critical tool for in vivo validation of anticancer drug candidates like this compound.[1][2]

Data Presentation

The following tables summarize the quantitative data from preclinical xenograft studies involving this compound.

Table 1: Efficacy of Single-Agent this compound in Xenograft Models

Cell LineCancer TypeDosing ScheduleOutcomeReference
SW620Colon Adenocarcinoma50 mg/kg, p.o., BID, 7 days/weekSignificant tumor growth inhibition (P=0.009 at day 14)[2]
PC3Prostate Cancer100 mg/kg, p.o., BID, 3 days/weekComplete inhibition of tumor growth[1]
LNCaPProstate Cancer50 mg/kg, p.o., BID, 5 days/weekNo effect on tumor growth[1]
PC3Prostate Cancer50 mg/kg, p.o., BID, 5 days/weekNo effect on tumor growth[1]

Table 2: Efficacy of this compound in Combination with Bevacizumab in SW620 Xenograft Model

Treatment GroupDosing ScheduleOutcomeReference
This compound12.5 mg/kg, p.o., QD, 5 days/weekNo significant tumor growth inhibition[2]
Bevacizumab-Tumor growth inhibition[2]
This compound + Bevacizumab12.5 mg/kg this compound (p.o., QD, 5 days/week) + BevacizumabSignificant tumor growth inhibition (P=0.005 vs. vehicle)[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

LP261_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest CyclinB_CDK1 Cyclin B/CDK1 Complex Microtubule_Disruption->CyclinB_CDK1 Activates Mitotic Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis p21 p21 (Waf1/Cip1) G2M_Arrest->p21 p53-mediated upregulation CyclinB_CDK1->G2M_Arrest Maintains Arrest p21->CyclinB_CDK1 Inhibits

Caption: this compound binds to tubulin, leading to G2/M arrest and apoptosis.

Experimental Workflow

The diagram below outlines the general workflow for conducting an this compound xenograft study.

Xenograft_Workflow Cell_Culture 1. Cell Line Culture (e.g., SW620, PC3) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 4. Subcutaneous Tumor Cell Implantation Cell_Harvest->Tumor_Implantation Animal_Acclimatization 3. Animal Acclimatization (Immunodeficient Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 5. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. Treatment Administration (this compound, Vehicle, Combination) Randomization->Treatment Data_Collection 8. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 9. Study Endpoint and Tissue Collection Data_Collection->Endpoint

Caption: General workflow for an in vivo xenograft study.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • SW620 (human colon adenocarcinoma)

    • PC3 (human prostate carcinoma, androgen-independent)

    • LNCaP (human prostate carcinoma, androgen-dependent)

  • Culture Media:

    • SW620: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • PC3: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • LNCaP: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Animal Models
  • Species: Immunodeficient mice (e.g., Athymic Nude, SCID, or NOD/SCID).

  • Age/Weight: 6-8 weeks old, 20-25g.

  • Acclimatization: House animals in a pathogen-free environment for at least one week prior to the experiment. Provide sterile food and water ad libitum. All animal procedures must be approved and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Implantation
  • Cell Preparation:

    • Harvest cells during the exponential growth phase.

    • Wash cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Resuspend cells in serum-free medium or PBS at the desired concentration. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of medium/PBS and Matrigel.

  • Injection:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

    • Inject the cell suspension subcutaneously into the flank of the mouse.

      • SW620: 7.5 x 10^7 cells per mouse.

      • PC3: 3 x 10^7 cells per mouse.

      • LNCaP: 5 x 10^7 cells per mouse.

    • Monitor the animals until they have fully recovered from anesthesia.

Tumor Monitoring and Treatment
  • Tumor Measurement:

    • Once tumors become palpable, measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • This compound Formulation: Prepare a fresh solution of this compound for oral gavage.

    • Dosing Regimens:

      • Single Agent: Administer this compound orally at the desired dose and schedule (e.g., 50 mg/kg BID). The vehicle control group should receive the same volume of the vehicle used to formulate this compound.

      • Combination Therapy: For combination studies with bevacizumab, administer this compound orally and bevacizumab via intraperitoneal (IP) injection at their respective doses and schedules.

  • Monitoring:

    • Monitor animal health and body weight 2-3 times per week.

    • Observe for any signs of toxicity. According to preclinical data, this compound is generally well-tolerated, with animals not losing more than 10% of their body weight during treatment.[2]

Endpoint and Data Analysis
  • Study Termination:

    • The study may be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.

    • Euthanize animals according to IACUC approved methods.

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each group at each measurement time point.

    • Determine the percentage of tumor growth inhibition (%TGI).

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

  • Tissue Collection:

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

References

Application Notes and Protocols: Dosing and Administration of Experimental Compound LP-261 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

These application notes provide detailed protocols for the dosing and administration of the experimental compound LP-261 in mouse models. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, accuracy, and reproducibility of in vivo studies involving this compound. All procedures should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Compound Information

Compound NameThis compound
Description Experimental Compound
Formulation To be determined based on solubility and stability studies. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing DMSO and/or Tween 80. The final concentration of any organic solvent should be minimized and tested for tolerability.
Storage To be determined based on compound stability. Typically stored at -20°C or -80°C, protected from light and moisture.

Dosing and Administration

The selection of the administration route and dosing volume is critical and depends on the experimental objectives, the physicochemical properties of this compound, and the target tissue or organ. The following tables summarize common administration routes and recommended volumes for adult mice.

Parenteral Administration Routes

Parenteral administration refers to routes outside of the gastrointestinal tract. Substances for parenteral delivery should be sterile, isotonic, and administered aseptically.

RouteRecommended VolumeNeedle Size (Gauge)Description
Intravenous (IV) < 0.2 mL27-30Typically administered via the lateral tail vein for rapid systemic distribution.[1]
Intraperitoneal (IP) < 2-3 mL25-27Injected into the peritoneal cavity, offering a large surface area for absorption.[1]
Subcutaneous (SC) < 1-2 mL25-27Injected into the loose skin, often between the shoulder blades, for slower, sustained absorption.
Intramuscular (IM) < 0.05 mL per site27-30Typically administered into the quadriceps or gluteal muscles.
Enteral and Other Administration Routes
RouteRecommended VolumeNeedle/Catheter SizeDescription
Oral Gavage (PO) < 1-2 mL20-22 G gavage needleDirect administration into the stomach, suitable for compounds intended for oral absorption.
Intranasal (IN) 5-20 µL per nostrilMicropipetteFor direct delivery to the nasal cavity and potentially the central nervous system.

Experimental Protocols

Preparation of this compound Formulation
  • Determine Solubility: Assess the solubility of this compound in various pharmaceutically acceptable vehicles.

  • Vehicle Selection: Choose a vehicle that ensures complete dissolution and stability of this compound. For parenteral routes, the final formulation must be sterile.

  • Preparation:

    • On the day of the experiment, allow this compound and the vehicle to reach room temperature.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound.

    • Add the vehicle to the desired final concentration.

    • Vortex or sonicate until the compound is fully dissolved.

    • For parenteral administration, filter the solution through a 0.22 µm sterile filter.

  • Verification: Visually inspect the solution for any precipitates before administration.

Administration Protocol: Intraperitoneal (IP) Injection
  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and prepare a new injection.

  • Injection: Slowly inject the prepared this compound formulation.

  • Post-Injection Monitoring: Observe the animal for any immediate adverse reactions.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for this compound administration and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_compound Prepare this compound Formulation randomize Randomize Mice into Groups prep_compound->randomize animal_acclimate Animal Acclimation (e.g., 7 days) animal_acclimate->randomize administer Administer this compound (or Vehicle) randomize->administer Day 0 monitor Monitor Animal Health & Clinical Signs administer->monitor collect_samples Collect Samples (Blood, Tissues) monitor->collect_samples At specified time points analyze_pk Pharmacokinetic Analysis collect_samples->analyze_pk analyze_pd Pharmacodynamic Analysis collect_samples->analyze_pd data_analysis Data Analysis & Interpretation analyze_pk->data_analysis analyze_pd->data_analysis

Caption: Experimental workflow for this compound administration in mice.

signaling_pathway LP261 This compound Receptor Target Receptor LP261->Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

References

Application Notes and Protocols for LP-261 Combination Therapy with Bevacizumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the investigational use of LP-261 in combination with bevacizumab. This compound is a novel, orally active tubulin-targeting agent that binds to the colchicine site on tubulin, leading to G2/M cell cycle arrest.[1][2] Notably, it demonstrates potent anti-angiogenic and anti-tumor activity.[1][2] Bevacizumab is a recombinant humanized monoclonal antibody that inhibits angiogenesis by neutralizing vascular endothelial growth factor A (VEGF-A).[3][4][5][6][7] The combination of these two agents presents a promising anti-cancer strategy by targeting tumor vasculature through complementary mechanisms.

The following protocols are based on preclinical studies and are intended for research purposes. A definitive clinical protocol for the combination of this compound and bevacizumab has not been established in the available literature.

Mechanism of Action

This compound: As a tubulin-binding agent, this compound disrupts microtubule dynamics, which is crucial for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] Furthermore, this compound exhibits potent anti-angiogenic properties by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) and preventing microvessel outgrowth.[1][2] An important characteristic of this compound is that it is not a substrate for P-glycoprotein (P-gp), suggesting it may be effective in treating multi-drug resistant tumors.[8]

Bevacizumab: Bevacizumab functions by binding to and neutralizing VEGF-A, a key driver of angiogenesis.[3][4][5][6][7] By inhibiting the interaction of VEGF-A with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, bevacizumab blocks the signaling cascade that promotes the formation of new blood vessels.[7] This leads to a reduction in the blood supply to the tumor, thereby inhibiting its growth.[4][7]

Combination Therapy Rationale: The combination of this compound and bevacizumab targets tumor angiogenesis through two distinct but complementary pathways. While bevacizumab directly neutralizes a key pro-angiogenic factor (VEGF-A), this compound inhibits the proliferation and function of endothelial cells, the building blocks of new blood vessels. This dual approach is hypothesized to result in a more potent and sustained anti-angiogenic and anti-tumor effect. Preclinical studies have shown that combining low-dose oral this compound with bevacizumab leads to significantly improved tumor inhibition.[2]

Signaling Pathways

Here are the signaling pathways for Bevacizumab and the proposed pathway for this compound's anti-angiogenic effect.

bevacizumab_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling VEGF-A VEGF-A VEGFR VEGF Receptor (VEGFR-1/2) VEGF-A->VEGFR Activates Bevacizumab Bevacizumab Bevacizumab->VEGF-A Binds and Neutralizes Downstream Signaling PI3K/Akt, Ras/Raf/MEK/ERK Pathways VEGFR->Downstream Signaling Initiates Angiogenesis Endothelial Cell Proliferation, Migration, and Survival Downstream Signaling->Angiogenesis Promotes

Bevacizumab Mechanism of Action.

lp261_pathway cluster_extracellular Extracellular cluster_intracellular Endothelial Cell This compound This compound Tubulin Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Leads to G2/M Arrest G2/M Phase Cell Cycle Arrest Microtubule Disruption->G2/M Arrest Causes Inhibition of Proliferation Inhibition of Endothelial Cell Proliferation G2/M Arrest->Inhibition of Proliferation Results in

This compound Anti-Angiogenic Mechanism.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro and Ex Vivo Anti-Angiogenic Activity of this compound

AssayCell/Tissue TypeEndpointThis compound ConcentrationResult
HUVEC Proliferation AssayHuman Umbilical Vein Endothelial CellsInhibition of Proliferation100 nM - 10 µMDose-dependent inhibition
Rat Aortic Ring AssayRat AortaInhibition of Microvessel Outgrowth50 nM>50% growth inhibition

Data sourced from preclinical studies.[1][2]

Table 2: In Vivo Antitumor Activity of this compound in Mouse Xenograft Models

Xenograft ModelDosing ScheduleResult
PC3 (Prostate Cancer)Schedule-dependentComplete inhibition of tumor growth
SW620 (Colon Adenocarcinoma)Not specifiedExcellent inhibition of tumor growth, comparable to paclitaxel

Data sourced from preclinical studies.[1][2]

Table 3: this compound and Bevacizumab Combination Therapy in SW620 Xenograft Model

Treatment GroupResult
This compound (oral, low dose) + BevacizumabSignificantly improved tumor inhibition compared to single agents

Data sourced from preclinical studies.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

HUVEC Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of human umbilical vein endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell proliferation assay kit (e.g., MTS or WST-1)

  • Plate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in endothelial cell growth medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 50 nM to 10 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours.

  • Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Rat Aortic Ring Assay

Objective: To assess the ex vivo anti-angiogenic activity of this compound on microvessel outgrowth from rat aortic rings.

Materials:

  • Thoracic aortas from Sprague-Dawley rats

  • Serum-free endothelial cell growth medium

  • Collagen solution

  • This compound stock solution (in DMSO)

  • 24-well plates

  • Microscope with imaging capabilities

Protocol:

  • Aseptically dissect thoracic aortas from euthanized rats and place them in ice-cold serum-free medium.

  • Clean the aortas of periadventitial fat and connective tissue.

  • Cut the aortas into 1 mm thick rings.

  • Embed the aortic rings in a collagen gel matrix in a 24-well plate.

  • Allow the collagen to solidify at 37°C.

  • Add endothelial cell growth medium containing various concentrations of this compound (e.g., 20 nM to 10 µM) or vehicle control to each well.[2]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor the outgrowth of microvessels from the aortic rings daily for 7-10 days.

  • Capture images of the microvessel outgrowth using a microscope.

  • Quantify the extent of microvessel outgrowth by measuring the area or length of the sprouts.

Mouse Xenograft Model for Combination Therapy

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with bevacizumab.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., SW620 colon adenocarcinoma)

  • Matrigel

  • This compound (for oral administration)

  • Bevacizumab (for intraperitoneal injection)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of SW620 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • This compound alone (administered orally at a specified dose and schedule)

    • Bevacizumab alone (administered intraperitoneally at a specified dose and schedule)

    • This compound and Bevacizumab combination

  • Administer the treatments according to the predefined schedule.

  • Measure tumor volume using calipers two to three times per week. (Tumor volume = (length x width²)/2).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth inhibition between the different treatment groups.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the combination therapy.

experimental_workflow In Vitro Assays In Vitro Anti-Angiogenic Assays (HUVEC Proliferation, etc.) In Vivo Monotherapy In Vivo Monotherapy Studies (this compound and Bevacizumab alone) In Vitro Assays->In Vivo Monotherapy Ex Vivo Assays Ex Vivo Anti-Angiogenic Assays (Aortic Ring Assay) Ex Vivo Assays->In Vivo Monotherapy In Vivo Combination In Vivo Combination Therapy (Xenograft Model) In Vivo Monotherapy->In Vivo Combination Data Analysis Data Analysis (Tumor Growth Inhibition, Toxicity) In Vivo Combination->Data Analysis Report Report and Further Study Design Data Analysis->Report

Preclinical Evaluation Workflow.

Safety and Handling

Standard laboratory safety procedures should be followed when handling this compound and bevacizumab. Personal protective equipment, including gloves, lab coats, and safety glasses, should be worn. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The combination of this compound and bevacizumab represents a rational and promising approach for cancer therapy by targeting tumor angiogenesis through distinct mechanisms. The provided protocols, based on preclinical findings, offer a framework for researchers to further investigate the synergistic potential of this combination. Further studies are warranted to establish a definitive clinical protocol and to fully elucidate the efficacy and safety of this combination therapy in cancer patients.

References

Troubleshooting & Optimization

LP-261 In Vivo Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LP-261 in in vivo experiments. The information is designed to assist scientists and drug development professionals in optimizing dosage and administration schedules for this novel tubulin-binding agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel, orally active tubulin targeting anticancer agent.[1][2] It binds to the colchicine site on tubulin, which disrupts microtubule function and induces G2/M cell cycle arrest.[1][2] This mechanism ultimately inhibits tumor cell proliferation. Additionally, this compound has demonstrated potent anti-angiogenic properties by inhibiting Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and microvessel outgrowth in rat aortic ring assays at nanomolar concentrations.[1][2]

Q2: What is the recommended starting dose for this compound in mouse xenograft models?

A2: The optimal dose and schedule for this compound are highly dependent on the specific tumor model and experimental goals.[1][2] Published studies have shown efficacy with various regimens. For initial studies, a dose of 50 mg/kg administered orally twice daily has shown significant tumor growth inhibition in a SW620 colon adenocarcinoma xenograft model.[1] However, it is crucial to note that efficacy is schedule-dependent, and optimization for each model is recommended.[1][2]

Q3: How should this compound be administered for in vivo studies?

A3: this compound has high oral bioavailability.[1][2] The most common and effective administration route in preclinical studies is oral gavage (PO).[1][3] For pharmacokinetic studies, intravenous (IV) administration via a tail vein bolus injection has also been used to determine bioavailability.[1]

Q4: What are the key pharmacokinetic properties of this compound to consider when designing a dosing schedule?

A4: this compound has a short plasma half-life.[1] This characteristic necessitates a twice-daily dosing schedule in some models to maintain therapeutic exposure.[1] Researchers should consider this short half-life when interpreting results and designing dosing regimens to ensure continuous pressure on the target.

Q5: Is this compound a substrate for ABCB1 (P-glycoprotein)?

A5: this compound appears to lack efflux by intestinal transporters such as ABCB1 (P-glycoprotein).[1][2] This is a significant advantage as it may help circumvent multidrug resistance mediated by this transporter.[1]

Troubleshooting Guide

Problem 1: Suboptimal tumor growth inhibition is observed despite using a previously reported effective dose.

  • Possible Cause: The dosing schedule may not be optimal for the specific tumor model being used. This compound's efficacy is known to be schedule-dependent.[1][2]

  • Solution:

    • Increase Dosing Frequency: Due to its short half-life, consider increasing the dosing frequency from once daily to twice daily to maintain consistent exposure.[1]

    • Modify Dosing Schedule: Explore alternative schedules. For example, in a PC3 prostate cancer xenograft model, a dose of 100 mg/kg twice daily for three consecutive days followed by four days off showed excellent activity, whereas 50 mg/kg twice daily for five days a week was ineffective.[1][3]

Problem 2: Signs of toxicity, such as significant body weight loss (>10%), are observed.

  • Possible Cause: The administered dose may be too high for the specific animal strain or model. For instance, a schedule of 200 mg/kg per day was not well-tolerated in SCID mice.[3]

  • Solution:

    • Dose Reduction: Reduce the dose. A dose reduction to 100 mg/kg on the same schedule improved tolerability in SCID mice while maintaining efficacy.[3]

    • Fractionate the Dose: If a high total daily dose is required, consider splitting it into more frequent, smaller administrations to reduce peak plasma concentrations.

    • Monitor Animal Health: Closely monitor animals for signs of toxicity and establish clear endpoints for dose modification or cessation.

Problem 3: Lack of efficacy when combining this compound with other agents.

  • Possible Cause: The dose of this compound in the combination regimen may be too low to achieve a synergistic or additive effect.

  • Solution:

    • Evaluate Low-Dose Efficacy: A low dose of this compound (12.5 mg/kg once daily, 5 days per week) alone did not inhibit tumor growth in the SW620 model.[1] However, this same low dose in combination with bevacizumab resulted in significant tumor growth inhibition.[1] This suggests that even doses that are not effective as a single agent can have a significant impact in combination therapies.

    • Optimize Combination Schedule: The timing and sequence of administration of this compound and the combination agent may be critical. Staggered dosing schedules may be more effective than concurrent administration.

Data Presentation

Table 1: Summary of In Vivo Efficacy Studies with this compound

Tumor ModelMouse StrainThis compound DoseDosing ScheduleEfficacy OutcomeReference
SW620 (Colon)Nude50 mg/kg, PO, BID7 days/weekSignificant tumor growth inhibition[1]
LNCaP (Prostate)SCID50 mg/kg, PO, BID5 days/weekNo effect[1]
PC3 (Prostate)SCID50 mg/kg, PO, BID5 days/weekNo effect[1]
PC3 (Prostate)SCID100 mg/kg, PO, BID3 consecutive days/weekComplete inhibition of tumor growth[1][3]
SW620 (Colon)Nude12.5 mg/kg, PO, QD5 days/weekNo significant tumor growth inhibition[1]

Table 2: Summary of Combination Therapy Study with this compound

Tumor ModelCombination AgentThis compound DoseThis compound ScheduleCombination OutcomeReference
SW620 (Colon)Bevacizumab (5 mg/kg, IV, twice weekly)12.5 mg/kg, PO, QD5 days/weekSignificant tumor growth inhibition, superior to either agent alone[1][3]

Experimental Protocols

Protocol 1: General In Vivo Antitumor Efficacy Study

  • Cell Line and Animal Models:

    • SW620 colon adenocarcinoma cells (7.5 x 10^7 cells) are injected into nude mice.[3]

    • PC3 or LNCaP prostate cancer cells (3 x 10^7 or 5 x 10^7 cells, respectively) are injected into SCID mice.[3]

  • Tumor Establishment: Treatment is initiated once measurable tumors are established.[3]

  • This compound Formulation and Administration:

    • This compound is formulated for oral administration (e.g., in a suitable vehicle).

    • Administer this compound via oral gavage at the desired dose and schedule.[1][3]

  • Control Groups:

    • A vehicle control group should be included.

    • A positive control, such as paclitaxel (15 mg/kg, IV, once daily for 5 days), can be used for comparison in relevant models like SW620 xenografts.[3]

  • Monitoring:

    • Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements.

    • Monitor animal body weight and overall health throughout the study.[1]

  • Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study period.[1]

Protocol 2: Pharmacokinetic Study

  • Animal Preparation:

    • Use jugular vein cannulated animals for serial blood sampling.[1]

    • Fast animals overnight prior to dosing.[1]

  • This compound Administration:

    • Intravenous (IV): Administer this compound as a bolus injection into a lateral tail vein (e.g., 1 mg/mL formulation at a dose volume of 2 mL/kg).[1]

    • Oral (PO): Administer this compound via oral gavage (e.g., 1 mg/mL formulation at a dose volume of 4 mL/kg).[1]

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life, Cmax, Tmax, and AUC to determine bioavailability.

Visualizations

LP261_Signaling_Pathway cluster_cell Tumor Cell LP261 This compound Tubulin Tubulin (Colchicine Binding Site) LP261->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound mechanism of action in a tumor cell.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth treatment_start Initiate Treatment (this compound / Vehicle / Positive Control) tumor_growth->treatment_start dosing Daily/Scheduled Dosing treatment_start->dosing monitoring Monitor: - Tumor Volume - Body Weight - Animal Health dosing->monitoring monitoring->dosing Continue Treatment Cycle endpoint Endpoint Criteria Met: - Max Tumor Size - Study Duration monitoring->endpoint data_analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis endpoint->data_analysis

Caption: General experimental workflow for in vivo efficacy studies.

Troubleshooting_Guide issue Issue Encountered suboptimal_efficacy Suboptimal Efficacy issue->suboptimal_efficacy Efficacy Issue toxicity Toxicity Observed (e.g., >10% weight loss) issue->toxicity Safety Issue solution_efficacy1 Increase Dosing Frequency (e.g., QD to BID) suboptimal_efficacy->solution_efficacy1 solution_efficacy2 Modify Dosing Schedule (e.g., 3 days on / 4 days off) suboptimal_efficacy->solution_efficacy2 solution_toxicity1 Reduce Dose toxicity->solution_toxicity1 solution_toxicity2 Fractionate Daily Dose toxicity->solution_toxicity2

Caption: Troubleshooting decision tree for in vivo this compound studies.

References

Technical Support Center: Overcoming Resistance to LP-261 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LP-261. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming potential resistance to this compound in cancer cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally active, tubulin-targeting agent.[1][2] It binds to the colchicine site on tubulin, which disrupts microtubule polymerization and leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[3][4] A key feature of this compound is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, suggesting it may be effective in multi-drug resistant (MDR) tumors where P-gp is overexpressed.[1][3]

Q2: My cancer cell line shows high intrinsic resistance to this compound. What could be the reason?

High intrinsic resistance to a tubulin-targeting agent like this compound, which is not a P-gp substrate, could be due to several factors:

  • Alterations in Tubulin Isotypes: Cancer cells can express different tubulin isotypes, some of which may have lower affinity for this compound. Overexpression of specific β-tubulin isotypes (e.g., βIII-tubulin) is a known mechanism of resistance to other microtubule-targeting drugs.

  • Mutations in the Tubulin Gene: Although less common, mutations in the α- or β-tubulin genes at or near the colchicine-binding site could prevent this compound from effectively binding to its target.

  • Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways that promote cell survival and inhibit apoptosis (e.g., PI3K/Akt, MAPK/ERK) can counteract the cytotoxic effects of this compound.

  • Cellular Drug Metabolism: The cancer cell line might have a high metabolic rate, leading to rapid inactivation and clearance of this compound.

Q3: I have developed an this compound-resistant cell line, and now it shows cross-resistance to other anti-cancer drugs. Why is this happening?

While this compound is not a P-gp substrate, other ATP-binding cassette (ABC) transporters can also confer multidrug resistance. Your resistant cell line may have upregulated other transporters like MRP1 or BCRP. Additionally, the acquired resistance mechanism might be a more general pro-survival adaptation, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or enhanced DNA damage repair capacity, which could confer resistance to a broader range of chemotherapeutic agents.

Q4: How can I confirm the mechanism of resistance in my this compound-resistant cell line?

A systematic approach is recommended. Please refer to the experimental workflow diagram in the Troubleshooting section for a visual guide. Key steps include:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the fold-resistance of your resistant cell line compared to the parental, sensitive line.

  • Rule out P-gp mediated efflux: Although this compound is not a known substrate, it's good practice to confirm this in your model. Use a P-gp inhibitor (e.g., verapamil, cyclosporin A) in combination with a known P-gp substrate (e.g., paclitaxel, doxorubicin) to see if it restores sensitivity.

  • Investigate Target Alterations:

    • Western Blotting: Analyze the expression levels of different β-tubulin isotypes, particularly βIII-tubulin.

    • Gene Sequencing: Sequence the α- and β-tubulin genes to identify potential mutations in the colchicine-binding site.

  • Analyze Signaling Pathways: Use western blotting or phospho-protein arrays to assess the activation status of key survival pathways (e.g., p-Akt, p-ERK).

  • Assess Drug Efflux: Use fluorescent substrates for other ABC transporters (e.g., rhodamine 123 for P-gp, calcein-AM for multiple transporters) in a flow cytometry-based efflux assay.

Troubleshooting Guides

Problem 1: My cancer cell line is not responding to this compound treatment.

Possible Cause Troubleshooting Steps
High Intrinsic Resistance 1. Confirm IC50: Determine the half-maximal inhibitory concentration (IC50) using a wide range of this compound concentrations. Compare this to published data for sensitive cell lines.[2]2. Investigate Tubulin Isotypes: Perform western blotting for β-tubulin isotypes, especially βIII-tubulin.3. Assess Pro-survival Pathways: Check the baseline activation of Akt and ERK pathways.
Drug Inactivity 1. Check Drug Stock: Ensure your this compound stock solution is correctly prepared and stored. Test it on a known sensitive cell line to confirm its activity.2. Optimize Treatment Conditions: Verify the treatment duration and cell density. A 72-hour incubation is a common starting point for cell viability assays.
Cell Line Contamination or Misidentification 1. Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter drug sensitivity.

Problem 2: I am trying to generate an this compound-resistant cell line, but the cells are not developing resistance.

Possible Cause Troubleshooting Steps
Insufficient Drug Pressure 1. Gradual Dose Escalation: Start with a low concentration of this compound (e.g., IC20) and gradually increase the dose as the cells recover and start proliferating.2. Pulsed Treatment: Treat the cells with a higher concentration (e.g., IC50) for a short period (24-48 hours), then allow them to recover in drug-free medium. Repeat this cycle.
Clonal Selection is Not Occurring 1. Increase Population Size: Start with a larger population of cells to increase the probability of selecting for rare, resistant clones.2. Single-Cell Cloning: After initial resistance is observed, perform single-cell cloning to isolate and expand highly resistant populations.
This compound is Highly Potent in this Cell Line It might be difficult to develop resistance if the drug is extremely effective. Consider using a lower starting concentration or a more intermittent dosing schedule.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast0.01
H522Non-Small Cell Lung0.01
JurkatT-cell Leukemia0.02
SW-620Colorectal0.05
BXPC-3Pancreatic0.05
PC-3Prostate0.07

Data sourced from MedChemExpress.[2]

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

  • Initial Seeding: Plate parental cancer cells at a low density in a T-75 flask.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20-IC30.

  • Monitoring and Media Change: Monitor the cells daily. Replace the medium with fresh, drug-containing medium every 3-4 days. Initially, a significant amount of cell death is expected.

  • Dose Escalation: Once the surviving cells resume proliferation and reach approximately 70-80% confluency, passage them and increase the this compound concentration by 1.5-2 fold.

  • Repeat Cycles: Repeat the process of monitoring, media changes, and dose escalation for several months.

  • Isolation of Resistant Population: A cell population that can proliferate in the presence of a high concentration of this compound (e.g., 10-20 times the parental IC50) is considered resistant.

  • Characterization: Characterize the resistant phenotype by determining the new IC50 and investigating the underlying resistance mechanisms.

Protocol 2: Western Blotting for β-Tubulin Isotypes

  • Protein Extraction: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the β-tubulin isotype of interest (e.g., anti-βIII-tubulin) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to compare the expression levels between parental and resistant cells.

Visualizations

LP261_Mechanism_of_Action LP261 This compound Tubulin α/β-Tubulin Dimers LP261->Tubulin Binds to Colchicine Site Microtubules Microtubules LP261->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Resistance_Investigation_Workflow Start Cell line shows resistance to this compound Confirm_Resistance Confirm Resistance (Dose-Response Assay) Start->Confirm_Resistance Investigate_Target Investigate Target Alterations Confirm_Resistance->Investigate_Target Investigate_Pathways Investigate Bypass Pathways Confirm_Resistance->Investigate_Pathways Investigate_Efflux Investigate Drug Efflux Confirm_Resistance->Investigate_Efflux Analyze_Tubulin_Expression Western Blot for Tubulin Isotypes Investigate_Target->Analyze_Tubulin_Expression Sequence_Tubulin Sequence Tubulin Genes Investigate_Target->Sequence_Tubulin Analyze_Signaling Western Blot for p-Akt, p-ERK Investigate_Pathways->Analyze_Signaling Efflux_Assay ABC Transporter Efflux Assay Investigate_Efflux->Efflux_Assay Conclusion Identify Resistance Mechanism Analyze_Tubulin_Expression->Conclusion Sequence_Tubulin->Conclusion Analyze_Signaling->Conclusion Efflux_Assay->Conclusion

Caption: Workflow for investigating this compound resistance.

Overcoming_Resistance_Strategies Resistance This compound Resistance Combination_Therapy Combination Therapy Resistance->Combination_Therapy Dose_Modification Dose/Schedule Modification Resistance->Dose_Modification Next_Gen_Inhibitors Next-Generation Inhibitors Resistance->Next_Gen_Inhibitors Targeted_Inhibitors Targeted Inhibitors (e.g., PI3K/Akt, MEK inhibitors) Combination_Therapy->Targeted_Inhibitors Other_Chemo Other Chemotherapeutic Agents Combination_Therapy->Other_Chemo Bevacizumab Bevacizumab [2, 4] Combination_Therapy->Bevacizumab

References

Technical Support Center: Investigation of Off-Target Effects for LP-261

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound LP-261 is described in scientific literature as a tubulin-targeting agent that binds to the colchicine site.[1][2][3] This technical support resource addresses the user's request to investigate the off-target effects of a hypothetical kinase inhibitor, also designated this compound, and is intended for drug development professionals. The experimental protocols and data presented here are illustrative for this hypothetical context.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the off-target effects of the hypothetical kinase inhibitor, this compound.

Troubleshooting Guides

Unexpected results are a common challenge in experimental research. This section provides guidance on how to identify and resolve potential issues that may arise during the investigation of this compound's off-target effects.

Table 1: Common Experimental Issues and Solutions

Experimental IssuePotential CauseRecommended Solution
High background in kinome profiling Non-specific binding to affinity beads; Insufficient washing; High concentration of this compound used.Optimize washing steps with varying salt and detergent concentrations; Titrate this compound concentration to determine the optimal range; Use control beads without the immobilized inhibitor to assess non-specific binding.[4]
No off-targets identified in initial screen This compound is highly selective; The screening panel is not comprehensive enough; The concentration of this compound is too low.Confirm on-target activity as a positive control; Use a broader kinase panel or a more sensitive detection method; Perform a dose-response experiment with a wider range of concentrations.[5]
Inconsistent results in cell-based assays Cell line variability or passage number; Inconsistent compound solubility or stability; Fluctuation in assay conditions (e.g., incubation time, temperature).Use a consistent cell passage number and ensure cell health; Prepare fresh compound solutions for each experiment and verify solubility; Standardize all assay parameters and include appropriate controls.
Discrepancy between biochemical and cellular data Poor cell permeability of this compound; Presence of high intracellular ATP concentrations competing with the inhibitor; this compound is a substrate for efflux pumps.Perform cell permeability assays; Use cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA); Test for efflux pump inhibition.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are key experimental protocols for investigating the off-target effects of this compound.

Protocol 1: Kinome-Wide Off-Target Profiling using Affinity Chromatography and Mass Spectrometry

This protocol outlines a chemical proteomics approach to identify potential off-targets of this compound on a kinome-wide scale.[4]

1. Preparation of this compound Affinity Resin: a. Synthesize an analog of this compound with a linker for immobilization. b. Covalently couple the this compound analog to Sepharose beads. c. Prepare control beads with no immobilized ligand.

2. Cell Lysis and Lysate Preparation: a. Culture cells of interest to 80-90% confluency. b. Harvest and wash cells with ice-cold PBS. c. Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Affinity Chromatography: a. Incubate the cell lysate with the this compound affinity resin and control resin for 2-4 hours at 4°C. b. For competition experiments, pre-incubate the lysate with free this compound before adding the affinity resin. c. Wash the beads extensively to remove non-specifically bound proteins.

4. On-Bead Digestion and Peptide Elution: a. Resuspend the beads in a digestion buffer containing a reducing agent and an alkylating agent. b. Perform on-bead digestion with trypsin overnight at 37°C. c. Collect the supernatant containing the digested peptides.

5. LC-MS/MS Analysis: a. Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the proteins that specifically bind to the this compound affinity resin compared to the control resin.

6. Data Analysis: a. Use bioinformatics tools to identify kinases that are significantly enriched in the this compound affinity pulldown. b. Proteins that show a dose-dependent decrease in binding in the presence of free this compound are considered potential off-targets.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of this compound to its on-target and potential off-targets in a cellular environment.[6][8][9]

1. Cell Treatment: a. Seed cells in a multi-well plate and grow to the desired confluency. b. Treat cells with either vehicle control or a range of this compound concentrations for a specified time.

2. Thermal Challenge: a. Heat the cell plates at a range of temperatures (e.g., 40-65°C) for 3 minutes. b. Immediately cool the plates on ice.

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble fraction from the precipitated proteins by centrifugation. c. Quantify the amount of the target protein in the soluble fraction using Western blotting or an immunoassay.

4. Data Analysis: a. Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]

Frequently Asked Questions (FAQs)

This section addresses common questions that researchers may have when investigating the off-target effects of this compound.

Q1: Why is it important to investigate the off-target effects of this compound?

A1: Investigating off-target effects is crucial for several reasons. Unintended interactions can lead to toxicity and adverse side effects in a clinical setting.[11] Additionally, off-target activities can confound the interpretation of experimental results, making it difficult to attribute a phenotype solely to the inhibition of the intended target. A thorough understanding of the selectivity profile of this compound is essential for its development as a safe and effective therapeutic agent.

Q2: What is the difference between on-target and off-target effects?

A2: On-target effects are the intended pharmacological effects resulting from the interaction of a drug with its primary therapeutic target. In the case of the hypothetical kinase inhibitor this compound, this would be the inhibition of its designated target kinase. Off-target effects are unintended effects that occur when the drug interacts with other proteins or molecules in the body.

Table 2: Hypothetical Off-Target Profile of this compound

Target KinaseIC50 (nM)Fold Selectivity vs. Primary TargetPotential Biological Consequence
Primary Target Kinase 10 - Desired therapeutic effect
Off-Target Kinase A15015xInhibition of a related signaling pathway
Off-Target Kinase B80080xPotential for mild, manageable side effects
Off-Target Kinase C>10,000>1000xUnlikely to be clinically relevant

Q3: Which methods are available to study the off-target effects of this compound?

A3: A variety of methods can be employed to investigate the off-target effects of this compound. These can be broadly categorized into in vitro and cell-based approaches.

Table 3: Comparison of Off-Target Analysis Methods

MethodPrincipleAdvantagesLimitations
Kinome Profiling (Biochemical) Measures the binding or inhibition of this compound against a large panel of recombinant kinases.[5]High-throughput; Provides a broad overview of the kinome-wide selectivity.May not fully recapitulate the cellular environment (e.g., ATP concentration, protein complexes).[7]
Chemical Proteomics (Cell-based) Uses an immobilized version of this compound to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.[4]Unbiased, proteome-wide approach; Identifies interactions in a more physiological context.Can be technically challenging; May identify non-kinase interactors.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in intact cells.[6][8]Confirms direct target engagement in a cellular environment; No need for compound labeling.Lower throughput than biochemical screens; Requires specific antibodies for each target.
Phenotypic Screening Assesses the effects of this compound on a variety of cellular phenotypes to identify unexpected biological activities.[12][13]Provides a functional readout of on- and off-target effects; Can reveal novel mechanisms of action.Target deconvolution can be challenging and time-consuming.[14]

Visualizations

The following diagrams illustrate key concepts and workflows for the investigation of this compound off-target effects.

G cluster_0 In Vitro / Biochemical cluster_1 Cell-Based cluster_2 In Vivo KinomeProfiling Kinome Profiling BiochemicalAssays Biochemical Assays (IC50) KinomeProfiling->BiochemicalAssays Confirm Hits OffTargetIdentification Off-Target Identification BiochemicalAssays->OffTargetIdentification ChemicalProteomics Chemical Proteomics OffTargetValidation Off-Target Validation ChemicalProteomics->OffTargetValidation CETSA CETSA CETSA->OffTargetValidation CellularAssays Cellular Assays (Phosphorylation, Viability) LeadOptimization Lead Optimization CellularAssays->LeadOptimization AnimalModels Animal Models (Efficacy & Toxicology) Preclinical Preclinical Development AnimalModels->Preclinical Start Start: Hypothetical Kinase Inhibitor this compound HitIdentification Hit Identification & Initial Characterization Start->HitIdentification HitIdentification->KinomeProfiling Broad Screen OffTargetIdentification->ChemicalProteomics Unbiased Screen OffTargetIdentification->CETSA Target Engagement OffTargetValidation->CellularAssays Functional Effects LeadOptimization->AnimalModels

Figure 1: Experimental workflow for this compound off-target investigation.

G LP261 This compound PrimaryTarget Primary Target Kinase LP261->PrimaryTarget On-Target Inhibition OffTargetA Off-Target Kinase A LP261->OffTargetA Off-Target Inhibition DownstreamEffector1 Downstream Effector 1 PrimaryTarget->DownstreamEffector1 TherapeuticEffect Therapeutic Effect DownstreamEffector1->TherapeuticEffect DownstreamEffector2 Downstream Effector 2 OffTargetA->DownstreamEffector2 SideEffect Side Effect DownstreamEffector2->SideEffect G Start Unexpected Result in Cellular Assay CheckControls Are controls (positive/negative) behaving as expected? Start->CheckControls CheckReagents Are reagents (this compound, cells, antibodies) validated and within expiry? CheckControls->CheckReagents Yes RedesignExperiment Redesign experiment with additional controls CheckControls->RedesignExperiment No CheckProtocol Was the experimental protocol followed precisely? CheckReagents->CheckProtocol Yes CheckReagents->RedesignExperiment No Hypothesis Formulate a new hypothesis CheckProtocol->Hypothesis Yes CheckProtocol->RedesignExperiment No OffTargetEffect Consider potential off-target effect Hypothesis->OffTargetEffect OffTargetEffect->RedesignExperiment Consult Consult with a colleague or technical support RedesignExperiment->Consult

References

Technical Support Center: Improving the Therapeutic Index of LP-261

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the therapeutic index of LP-261, a novel oral tubulin-binding agent. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally bioavailable small molecule that targets tubulin, a critical component of the cell's cytoskeleton. Specifically, it binds to the colchicine-binding site on β-tubulin.[1][2] This interaction inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. The consequence of this is cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1][2] Additionally, this compound has demonstrated potent anti-angiogenic properties by inhibiting the proliferation of endothelial cells, which are essential for the formation of new blood vessels that supply tumors.[1][2]

Q2: What is the therapeutic index and why is it important for a drug like this compound?

The therapeutic index (TI) is a quantitative measure of a drug's safety margin. It is the ratio between the dose of a drug that causes toxicity in 50% of a population (Toxic Dose 50 or TD50) and the dose that produces a desired therapeutic effect in 50% of a population (Effective Dose 50 or ED50). A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and those that are toxic. For anticancer agents like this compound, a favorable therapeutic index is crucial to maximize the tumor-killing effect while minimizing harmful side effects to healthy tissues.

Q3: What are the known toxicities associated with colchicine-binding site inhibitors, the class of drugs to which this compound belongs?

While this compound has been reported to be relatively well-tolerated in preclinical and early clinical studies, the class of colchicine-binding site inhibitors is associated with a range of potential toxicities.[3] These primarily affect rapidly dividing cells in the body and can include:

  • Gastrointestinal distress: Nausea, vomiting, diarrhea, and abdominal pain are common.

  • Myelosuppression: A decrease in the production of blood cells by the bone marrow, leading to neutropenia (low white blood cells), thrombocytopenia (low platelets), and anemia (low red blood cells).

  • Neuropathy: Damage to peripheral nerves that can cause pain, numbness, or tingling.

Monitoring for these potential side effects is a critical aspect of preclinical and clinical development.

Q4: What strategies can be employed to improve the therapeutic index of this compound?

Several strategies can be explored to enhance the therapeutic index of this compound:

  • Combination Therapy: Combining this compound with other anticancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug. A notable example is the combination of this compound with bevacizumab, an anti-angiogenic agent, which has shown significantly improved tumor inhibition in preclinical models.[1][2]

  • Dose and Schedule Optimization: The antitumor activity of this compound has been shown to be schedule-dependent.[1][2] Pharmacokinetic and pharmacodynamic (PK/PD) modeling can be a powerful tool to simulate different dosing regimens and identify schedules that maximize efficacy while minimizing toxicity.

  • Targeted Drug Delivery: Encapsulating this compound into nanoparticle-based delivery systems can improve its therapeutic index. These nanoparticles can be designed to preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or by active targeting via ligands that bind to tumor-specific receptors. This approach can increase the drug concentration at the tumor site while reducing exposure to healthy tissues.

Troubleshooting Guides

In Vitro Experiments

Problem: High variability in cell viability (MTT) assay results.

Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a single-cell suspension before plating and use a multichannel pipette for even distribution.
Edge effects in 96-well platesAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Contamination (bacterial or mycoplasma)Regularly test cell lines for contamination. Discard contaminated cultures and decontaminate incubators and hoods.
Drug precipitation at high concentrationsCheck the solubility of this compound in your culture medium. Use a solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%).
Incomplete formazan crystal dissolutionEnsure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.

Problem: Inconsistent results in the in vitro tubulin polymerization assay.

Possible Cause Troubleshooting Step
Inactive tubulinAvoid repeated freeze-thaw cycles of tubulin. Use fresh, high-quality tubulin and keep it on ice at all times before starting the assay.
Incorrect buffer compositionEnsure the polymerization buffer has the correct pH and contains the necessary components like GTP and MgCl2.
Temperature fluctuationsThe assay is highly temperature-sensitive. Ensure the plate reader is pre-warmed to 37°C and that the plate is transferred quickly to the reader to initiate polymerization.
Air bubbles in wellsBe careful during pipetting to avoid introducing air bubbles, which can interfere with absorbance readings.
Compound insolubilityEnsure this compound is fully dissolved in the assay buffer. If using a solvent, keep the final concentration low and consistent across all wells.
In Vivo Xenograft Experiments

Problem: Poor tumor take rate or slow tumor growth.

Possible Cause Troubleshooting Step
Low cell viabilityUse cells in the logarithmic growth phase and ensure high viability (>95%) before injection.
Insufficient cell numberOptimize the number of cells injected for your specific cell line and mouse strain.
Suboptimal injection techniqueEnsure subcutaneous or orthotopic injection is performed correctly to minimize cell leakage and trauma.
Use of immunocompromised miceUse appropriate immunodeficient mouse strains (e.g., nude, SCID, NSG) to prevent rejection of human tumor cells.
Co-injection with MatrigelCo-injecting tumor cells with Matrigel can improve tumor engraftment and growth.

Problem: High toxicity and weight loss in treated animals.

Possible Cause Troubleshooting Step
Dose is too highPerform a dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in your specific mouse strain.
Inappropriate dosing scheduleExplore different dosing schedules (e.g., less frequent administration, drug holidays) based on PK/PD modeling or empirical data.
Vehicle toxicityEnsure the vehicle used to dissolve and administer this compound is non-toxic at the administered volume.
Dehydration or malnutritionProvide supportive care, such as hydrogel packs or soft food, to animals showing signs of toxicity.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
SW620Colon Adenocarcinoma~0.1
LNCaPProstate CancerNot specified
PC3Prostate CancerNot specified
HUVECEndothelial Cells>50% inhibition at 0.05 µM

Data summarized from literature.[1][2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition
SW620 (Colon)This compound (50 mg/kg)Twice daily, 7 days/weekSignificant inhibition
PC3 (Prostate)This compound (100 mg/kg)Twice daily, 3 days/weekComplete inhibition
SW620 (Colon)This compound + BevacizumabLow dose this compoundSignificantly improved inhibition

Data summarized from literature.[1][2]

Table 3: Toxicity Profile of Colchicine (a related tubulin-binding agent)

Toxicity ParameterValue
Toxic Dose (oral)~0.5 mg/kg
Lethal Dose (oral)~0.8 mg/kg

Note: These values are for colchicine and are provided as a reference for the potential toxicity of this class of compounds. The specific toxicity profile of this compound may differ.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer to a final concentration of 2-5 mg/mL. Prepare a GTP stock solution.

  • Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate. Add this compound at various concentrations. Include positive (e.g., paclitaxel) and negative (vehicle) controls.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition by this compound.

Mouse Xenograft Model
  • Cell Preparation: Culture human cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Animal Inoculation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally according to the predetermined dose and schedule. The control group should receive the vehicle only.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations

Signaling_Pathway LP261 This compound Tubulin β-Tubulin (Colchicine Site) LP261->Tubulin Binds to Endothelial_Cell_Proliferation Endothelial Cell Proliferation LP261->Endothelial_Cell_Proliferation Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Microtubule_Dynamics Microtubule Dynamics Disruption Microtubule_Polymerization->Microtubule_Dynamics G2M_Arrest G2/M Phase Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_formulation Formulation Development Cell_Lines Cancer Cell Lines MTT_Assay MTT Assay (Viability) Cell_Lines->MTT_Assay Tubulin_Assay Tubulin Polymerization Assay Cell_Lines->Tubulin_Assay Xenograft_Model Xenograft Model MTT_Assay->Xenograft_Model Efficacy Data Tubulin_Assay->Xenograft_Model Mechanism Data PK_PD_Modeling PK/PD Modeling Xenograft_Model->PK_PD_Modeling Dose_Optimization Dose/Schedule Optimization PK_PD_Modeling->Dose_Optimization Dose_Optimization->Xenograft_Model Improved Regimen Nanoparticle_Formulation Nanoparticle Formulation Targeted_Delivery Targeted Delivery Nanoparticle_Formulation->Targeted_Delivery Targeted_Delivery->Xenograft_Model Enhanced Efficacy

Caption: Workflow for improving this compound's therapeutic index.

Logical_Relationship cluster_strategies Strategies cluster_outcomes Desired Outcomes Improve_TI Goal: Improve Therapeutic Index of this compound Combination_Therapy Combination Therapy Improve_TI->Combination_Therapy Dose_Schedule_Optimization Dose & Schedule Optimization Improve_TI->Dose_Schedule_Optimization Targeted_Delivery Targeted Delivery Improve_TI->Targeted_Delivery Increased_Efficacy Increased Antitumor Efficacy Combination_Therapy->Increased_Efficacy Decreased_Toxicity Decreased Systemic Toxicity Combination_Therapy->Decreased_Toxicity via dose reduction Dose_Schedule_Optimization->Increased_Efficacy Dose_Schedule_Optimization->Decreased_Toxicity Targeted_Delivery->Increased_Efficacy Targeted_Delivery->Decreased_Toxicity

Caption: Strategies to improve the therapeutic index.

References

LP-261 Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of the investigational compound LP-261 in cell culture media. As a potent, orally active antimitotic agent that functions by inhibiting tubulin polymerization, understanding its stability under experimental conditions is critical for accurate and reproducible results.[1] While specific, publicly available stability data for this compound in various cell culture media is limited, this resource offers a framework for establishing in-house stability protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: How can I determine the stability of my this compound stock solution?

A1: The stability of your this compound stock solution, typically prepared in a solvent like DMSO, is crucial for consistent experimental outcomes. It is recommended to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, -20°C is a common recommendation for powdered forms of similar compounds. To assess the stability of your stock solution over time, you can use analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the concentration and purity of an aged aliquot against a freshly prepared or frozen-down sample.

Q2: What factors can influence the stability of this compound in cell culture media?

A2: Several factors can impact the stability of a compound like this compound in the complex environment of cell culture media:

  • Media Composition: Components such as serum proteins, amino acids, and pH can interact with and potentially degrade the compound.

  • Temperature: Incubation at 37°C can accelerate the degradation of less stable compounds.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Presence of Cells: Cellular metabolism can actively break down the compound.

Q3: What is a general protocol to assess the stability of this compound in my specific cell culture medium?

A3: A general approach to determine the stability of this compound in your chosen cell culture medium (e.g., DMEM, RPMI-1640) involves incubating the compound in the medium at your experimental concentration and conditions (e.g., 37°C, 5% CO2) over a time course (e.g., 0, 2, 8, 24, 48, 72 hours). At each time point, an aliquot of the medium is collected and analyzed by a suitable analytical method like LC-MS/MS or HPLC to quantify the remaining concentration of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound activity over time in culture. Compound Degradation: this compound may be unstable in the cell culture environment.Perform a stability study as outlined in the FAQs to determine the half-life of this compound in your specific media. Consider replenishing the media with fresh compound at regular intervals based on the stability data.
Inconsistent results between experiments. Stock Solution Instability: Repeated freeze-thaw cycles or improper storage may have degraded the stock solution. Adsorption to Labware: The compound may be adsorbing to plastic surfaces of plates or tubes.Aliquot stock solutions to minimize freeze-thaw cycles. Use low-protein-binding labware. Include a "no-cell" control to assess non-specific binding to the culture vessel.
Precipitate formation upon adding this compound to media. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium.First, assess the solubility of this compound in your media. You may need to adjust the final concentration or the solvent concentration (e.g., DMSO) in the final culture volume. Ensure the final solvent concentration is not toxic to your cells.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media using LC-MS/MS
  • Preparation of this compound Spiked Media: Prepare a solution of this compound in your chosen cell culture medium (e.g., DMEM + 10% FBS) at the desired final concentration.

  • Incubation: Incubate the this compound-spiked media in a cell culture incubator at 37°C and 5% CO2.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the media.

  • Sample Preparation: Precipitate proteins from the media samples (e.g., by adding acetonitrile). Centrifuge to pellet the precipitate.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the parent this compound compound. Monitor for the appearance of potential degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the media.

Protocol 2: Assessing Non-Specific Binding of this compound to Culture Plates
  • Plate Preparation: Add this compound at the desired concentration to cell culture media in the wells of a standard tissue culture plate.

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a relevant duration (e.g., 24 hours) without cells.

  • Sample Collection: At the end of the incubation, carefully collect the media from the wells.

  • Quantification: Measure the concentration of this compound in the collected media using a suitable analytical method (e.g., HPLC, LC-MS/MS).

  • Comparison: Compare the measured concentration to the initial concentration added to the wells. A significant decrease suggests non-specific binding to the plate.

Data Presentation

When presenting your stability data, a clear and structured table is recommended for easy interpretation and comparison.

Table 1: Example Stability of this compound in Different Cell Culture Media at 37°C

Time (Hours)Concentration in Medium A (µM) (± SD)Percent Remaining in Medium AConcentration in Medium B (µM) (± SD)Percent Remaining in Medium B
01.00 (± 0.05)100%1.00 (± 0.04)100%
20.95 (± 0.06)95%0.98 (± 0.05)98%
80.78 (± 0.04)78%0.92 (± 0.06)92%
240.45 (± 0.05)45%0.85 (± 0.04)85%
480.21 (± 0.03)21%0.75 (± 0.05)75%
720.10 (± 0.02)10%0.62 (± 0.06)62%

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., in DMSO) prep_media Spike Cell Culture Media with this compound prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sampling Collect Aliquots at Time Points (0, 2, 8, 24, 48, 72h) incubate->sampling sample_prep Sample Preparation (e.g., Protein Precipitation) sampling->sample_prep lcms_analysis LC-MS/MS or HPLC Analysis sample_prep->lcms_analysis data_analysis Data Analysis & Half-life Determination lcms_analysis->data_analysis

Caption: Workflow for determining this compound stability in cell culture media.

troubleshooting_logic start Inconsistent Experimental Results? check_stock Check Stock Solution Integrity (Aliquot, Storage) start->check_stock check_stability Assess Stability in Media (Time Course Study) start->check_stability check_binding Evaluate Non-Specific Binding (No-Cell Control) start->check_binding solution1 Prepare Fresh Stock & Aliquot check_stock->solution1 solution2 Replenish Media with Fresh Compound check_stability->solution2 solution3 Use Low-Binding Plates check_binding->solution3

Caption: Troubleshooting logic for inconsistent this compound experimental results.

References

Technical Support Center: Investigating the Interaction of LP-261 with ABCB1 Transporters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential efflux of the novel tubulin-binding agent, LP-261, by the ABCB1 transporter (also known as P-glycoprotein or MDR1). While preliminary studies suggest this compound is not a substrate for ABCB1, this guide will help you design and troubleshoot experiments to confirm this in your specific models and address any unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between this compound and the ABCB1 transporter?

A1: Published research on this compound, a novel tubulin-targeting anticancer agent, indicates that it exhibits high oral bioavailability and, importantly, an apparent lack of efflux by intestinal transporters such as ABCB1. This suggests that this compound is likely not a substrate for ABCB1. However, it is crucial to experimentally verify this in your specific cancer cell models, as transporter expression and function can vary.

Q2: Why are my cells showing resistance to this compound? Could it be ABCB1-mediated?

A2: While initial data suggests this compound is not an ABCB1 substrate, multidrug resistance (MDR) in cancer cells is complex. If you observe resistance to this compound, consider the following possibilities:

  • Upregulation of other ABC transporters: Besides ABCB1, other transporters like ABCG2 (BCRP) or members of the ABCC (MRP) family can confer drug resistance.

  • Target-dependent resistance: Mutations in tubulin, the target of this compound, could prevent effective binding.

  • Off-target effects or other resistance mechanisms: Alterations in apoptotic pathways or drug metabolism could also contribute to resistance.

To determine if the resistance is ABCB1-mediated, you should perform a cytotoxicity assay with and without a known ABCB1 inhibitor.

Q3: How can I confirm that ABCB1 is functional in my resistant cell line?

A3: To confirm the functionality of ABCB1 in your cell line, you can perform a fluorescent substrate efflux assay using a known ABCB1 substrate like Rhodamine 123 or Calcein-AM. In ABCB1-overexpressing cells, the fluorescence will be low due to efflux. Adding a specific ABCB1 inhibitor, such as verapamil or tariquidar, should block the efflux and lead to a significant increase in intracellular fluorescence.

Q4: What are the appropriate positive and negative controls for my experiments?

A4: Proper controls are essential for interpreting your results:

  • Cell Lines: Use a parental, drug-sensitive cell line (e.g., KB-3-1, SW620) and its ABCB1-overexpressing, resistant counterpart (e.g., KB-C2, SW620/Ad300). As an alternative, you can use a cell line transfected with the ABCB1 gene (e.g., HEK293/ABCB1) and its corresponding empty vector-transfected control.

  • Positive Control Substrate: Use a well-characterized ABCB1 substrate, such as paclitaxel or doxorubicin, to confirm the resistance phenotype of your cells.

  • Positive Control Inhibitor: Use a known ABCB1 inhibitor, like verapamil or elacridar, to demonstrate that the resistance can be reversed.

Q5: My results from the Calcein-AM assay are inconsistent. What could be the issue?

A5: Inconsistent results in a Calcein-AM assay can arise from several factors:

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect membrane integrity and esterase activity.

  • Calcein-AM Concentration: The concentration of Calcein-AM may need to be optimized for your specific cell line.

  • Incubation Time: Both the loading time with Calcein-AM and the efflux time can impact the results and may require optimization.

  • Inhibitor Potency and Concentration: Ensure the ABCB1 inhibitor you are using is potent and used at an effective concentration.

Troubleshooting Guides

Issue 1: No Difference in this compound Cytotoxicity Between Parental and ABCB1-Overexpressing Cells
Possible Cause Troubleshooting Step
This compound is not an ABCB1 substrate. This is the expected outcome based on existing literature. Your result helps to confirm this finding.
ABCB1 transporter in the resistant cell line is non-functional or has low expression. Confirm ABCB1 expression by Western blot or flow cytometry using an anti-ABCB1 antibody. Test ABCB1 function using a known fluorescent substrate (e.g., Rhodamine 123) and a known inhibitor (e.g., verapamil).
Incorrect dosage of this compound used. Perform a dose-response curve for this compound in both cell lines to determine the IC50 values.
Issue 2: Unexpectedly High this compound Efflux in an ABCB1-Mediated Assay
Possible Cause Troubleshooting Step
This compound interacts with ABCB1 in your specific cell model. To confirm this, perform a competition assay. See if this compound can inhibit the efflux of a known fluorescent ABCB1 substrate. Also, perform a direct drug accumulation assay using radiolabeled this compound or quantifying with HPLC.
Another transporter that also transports this compound is co-expressed with ABCB1. Use specific inhibitors for other common transporters like ABCG2 (e.g., Ko143) to see if the efflux is affected.
Experimental artifact. Ensure all controls are working as expected. Re-run the experiment with freshly prepared reagents.

Quantitative Data Summary

The following tables provide example data from typical experiments used to study ABCB1-mediated drug efflux. These are representative values and will vary depending on the cell lines and specific experimental conditions.

Table 1: Example IC50 Values from Cytotoxicity Assays

CompoundParental Cell Line (IC50, nM)ABCB1-Overexpressing Cell Line (IC50, nM)Resistance Factor (RF)
This compound (Hypothetical) 1001101.1
Paclitaxel (Positive Control) 5500100
Verapamil (Inhibitor) >10,000>10,000N/A

Table 2: Example Data from a Fluorescent Substrate Accumulation Assay (Rhodamine 123)

Cell LineTreatmentMean Fluorescence Intensity (MFI)
Parental Rhodamine 123850
Parental Rhodamine 123 + Verapamil870
ABCB1-Overexpressing Rhodamine 123150
ABCB1-Overexpressing Rhodamine 123 + Verapamil820

A significant increase in MFI in the ABCB1-overexpressing cells upon addition of an inhibitor confirms functional ABCB1-mediated efflux.

Table 3: Example Data from an ATPase Activity Assay

CompoundConcentration (µM)ATPase Activity (nmol Pi/min/mg protein)
Basal N/A20
Verapamil (Positive Control) 10150
This compound (Hypothetical) 1025

Known substrates of ABCB1 stimulate its ATPase activity. A lack of significant stimulation by this compound would further indicate it is not a substrate.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed parental and ABCB1-overexpressing cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and a positive control substrate (e.g., paclitaxel). For reversal experiments, pre-incubate cells with an ABCB1 inhibitor (e.g., 5 µM verapamil) for 1 hour before adding the cytotoxic drugs.

  • Incubation: Incubate the cells with the drugs for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability versus the drug concentration.

Protocol 2: Calcein-AM Efflux Assay

This functional assay measures the efflux activity of ABCB1.

  • Cell Preparation: Harvest and wash the cells. Resuspend them in a suitable buffer (e.g., PBS with 1 g/L glucose) at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate the cells with a known ABCB1 inhibitor (e.g., 250 nM Tariquidar) for 15 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to a final concentration of 250 nM to all samples and incubate for 15 minutes at 37°C.

  • Stopping the Reaction: Stop the uptake by adding ice-cold buffer.

  • Analysis: Analyze the intracellular calcein fluorescence immediately using a flow cytometer.

  • Interpretation: ABCB1-overexpressing cells will show low fluorescence, which should be restored to the level of parental cells in the presence of an effective ABCB1 inhibitor.

Protocol 3: Drug Accumulation Assay using HPLC

This protocol directly measures the intracellular concentration of this compound.

  • Cell Seeding: Plate cells in 6-well plates and grow until they reach 80-90% confluency.

  • Treatment: Treat the cells with a defined concentration of this compound (e.g., 1 µM) for various time points (e.g., 0.5, 1, 2, 4 hours). For reversal experiments, pre-treat with an ABCB1 inhibitor.

  • Cell Lysis: After incubation, wash the cells three times with ice-cold PBS. Lyse the cells using a suitable lysis buffer.

  • Sample Preparation: Collect the cell lysates and centrifuge to pellet debris. The supernatant contains the intracellular drug.

  • HPLC Analysis: Analyze the concentration of this compound in the supernatant using a validated HPLC method.

  • Normalization: Normalize the drug concentration to the total protein content of the lysate.

  • Interpretation: A lower intracellular concentration of this compound in ABCB1-overexpressing cells compared to parental cells, which is reversible by an ABCB1 inhibitor, would indicate that this compound is a substrate.

Visualizations

Experimental_Workflow_for_ABCB1_Interaction cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Functional Confirmation cluster_phase3 Phase 3: Direct Measurement A Cytotoxicity Assay (MTT) This compound on Parental vs. ABCB1-overexpressing cells B Interpret Results A->B Calculate IC50 & RF C Calcein-AM Efflux Assay with ABCB1 inhibitor B->C If Resistance is Observed G Conclusion: This compound interaction with ABCB1 characterized B->G If No Resistance (Expected) D Confirm ABCB1 Activity C->D Measure Fluorescence E Drug Accumulation Assay (HPLC or Radiolabel) D->E If Efflux is Confirmed F Quantify Intracellular this compound E->F Measure Drug Conc. F->G Final Conclusion

Caption: Workflow to determine if this compound is an ABCB1 substrate.

ABCB1_Efflux_Mechanism cluster_membrane Cell Membrane ABCB1 ABCB1 Transporter Drug_Out Drug Effluxed ABCB1->Drug_Out Conformational Change ADP ADP + Pi ABCB1->ADP Drug_In This compound (or Substrate) Enters Cell Drug_In->ABCB1 Binds to Transporter ATP ATP ATP->ABCB1 Provides Energy Inhibitor ABCB1 Inhibitor (e.g., Verapamil) Inhibitor->ABCB1 Blocks Binding/Transport

Caption: Mechanism of drug efflux by the ABCB1 transporter.

Interpreting unexpected results in LP-261 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LP-261. Our aim is to help you interpret unexpected results and navigate common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your this compound experiments in a question-and-answer format.

In Vitro Assays (Cell Culture-Based)

Question 1: Why am I seeing lower-than-expected potency (higher GI50) of this compound in my cancer cell line compared to published data?

Possible Causes and Troubleshooting Steps:

  • Drug Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in cell culture media. Precipitates can significantly lower the effective concentration.

    • Recommendation: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider preparing fresh dilutions for each experiment.

  • Cell Line Specific Factors: The sensitivity to tubulin-binding agents can vary between cell lines due to differences in tubulin isotype expression, cell permeability, or the presence of drug efflux pumps.

    • Recommendation: Verify the doubling time of your cell line and ensure it is healthy and in the exponential growth phase during the experiment. Test this compound on a control cell line known to be sensitive to tubulin inhibitors.

  • Assay-Specific Issues: The type of cytotoxicity or proliferation assay used can influence the results.

    • Recommendation: Ensure your assay incubation time is appropriate for the cell line's doubling time and the mechanism of action of this compound (G2/M arrest). For a compound that induces cell cycle arrest, a longer incubation period may be necessary to observe a significant effect on cell proliferation.

ParameterRecommendationRationale
This compound Stock Solution Prepare fresh in 100% DMSO. Store at -20°C or below.To ensure maximum solubility and stability.
Working Dilutions Prepare fresh for each experiment. Avoid multiple freeze-thaw cycles.To prevent degradation and precipitation.
Cell Seeding Density Optimize for your specific cell line to ensure exponential growth throughout the assay.Overly confluent or sparse cultures can lead to artifactual results.
Assay Duration Correlate with the cell line's doubling time (e.g., 48-72 hours).To allow sufficient time for G2/M arrest to manifest as an anti-proliferative effect.

Question 2: My cell cycle analysis shows a smaller-than-expected G2/M peak after this compound treatment. What could be wrong?

Possible Causes and Troubleshooting Steps:

  • Suboptimal Drug Concentration or Incubation Time: The induction of G2/M arrest is both dose- and time-dependent.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing G2/M arrest in your specific cell line.

  • Flow Cytometry Staining and Acquisition: Improper cell fixation, permeabilization, or DNA staining can lead to poor resolution of cell cycle phases.

    • Recommendation: Ensure your flow cytometry protocol is optimized. Run your samples at a low flow rate to improve resolution.[1][2] Use appropriate controls, including untreated cells and cells treated with a known G2/M arresting agent.

  • High Cell Density: Contact inhibition in overly confluent cultures can cause cells to arrest in G0/G1, which may mask the G2/M arrest induced by this compound.

    • Recommendation: Ensure cells are seeded at a density that allows for logarithmic growth throughout the experiment.

Angiogenesis Assays

Question 3: I am not observing a clear dose-dependent inhibition of microvessel outgrowth in my rat aortic ring assay with this compound.

Possible Causes and Troubleshooting Steps:

  • Aortic Ring Quality: The age and health of the rat, as well as the dissection technique, can impact the viability and sprouting potential of the aortic rings.

    • Recommendation: Use aortas from young, healthy rats. Ensure the aorta is cleaned of all adipose and connective tissue, and that the rings are sectioned to a uniform thickness (1-2 mm).

  • Matrigel/Collagen Issues: The polymerization of the extracellular matrix is critical for supporting microvessel outgrowth.

    • Recommendation: Ensure the Matrigel or collagen is properly thawed on ice and kept cold to prevent premature polymerization. Work quickly to embed the rings and allow for complete polymerization before adding the culture medium.

  • Inconsistent Dosing: Inaccurate dilution or uneven distribution of this compound in the culture medium can lead to variable results.

    • Recommendation: Carefully prepare serial dilutions of this compound and ensure thorough mixing with the culture medium before adding it to the wells.

Question 4: My HUVEC proliferation assay with this compound shows inconsistent results between experiments.

Possible Causes and Troubleshooting Steps:

  • HUVEC Viability and Passage Number: HUVECs have a limited lifespan in culture and their characteristics can change at higher passage numbers.

    • Recommendation: Use low-passage HUVECs for your experiments. Ensure the cells are healthy and actively proliferating before starting the assay.

  • Serum and Growth Factor Variability: The concentration of serum and growth factors in the culture medium can significantly impact HUVEC proliferation and may interfere with the effects of this compound.

    • Recommendation: Use a consistent and well-defined culture medium. Consider a serum-starvation step before adding this compound and any pro-angiogenic stimuli to reduce baseline proliferation.

  • Assay Readout Timing: The timing of the readout (e.g., MTT, BrdU incorporation) is crucial.

    • Recommendation: Optimize the assay duration to capture the maximal inhibitory effect of this compound without being confounded by secondary effects like cytotoxicity at high concentrations.

In Vivo Xenograft Studies

Question 5: The tumors in my this compound-treated mouse xenograft model are showing highly variable growth rates, making the data difficult to interpret.

Possible Causes and Troubleshooting Steps:

  • Tumor Implantation Technique: Inconsistent tumor cell number, injection volume, or location of injection can lead to variability in initial tumor establishment and subsequent growth.

    • Recommendation: Ensure a consistent cell suspension and injection technique. Consider using a basement membrane extract (e.g., Matrigel) to improve tumor take and uniformity.

  • Animal Health and Husbandry: The age, sex, and immune status of the mice can influence tumor growth. Stress from handling or housing conditions can also be a factor.

    • Recommendation: Use mice of the same age, sex, and from the same supplier. Acclimatize the animals to their environment before tumor implantation.

  • This compound Dosing and Bioavailability: As an orally administered agent, factors such as food and water intake, as well as the timing of dosing, can affect the bioavailability of this compound.

    • Recommendation: Ensure consistent dosing procedures. Monitor the health and weight of the animals closely, as toxicity can affect their feeding behavior and, consequently, drug absorption. Consider performing pharmacokinetic studies to correlate drug exposure with tumor response.

ParameterRecommendationRationale
Tumor Inoculum 1-10 x 10^6 cells in 100-200 µLTo ensure consistent tumor establishment.
Mouse Strain Nude or SCID miceAppropriate for human tumor xenografts.
Tumor Measurement Caliper measurements 2-3 times per week.To accurately monitor tumor growth kinetics.
Dosing Formulation Ensure consistent and stable formulation for oral gavage.To minimize variability in drug delivery.

Question 6: I observed initial tumor regression with this compound treatment, but then the tumors started to regrow. What does this indicate?

Possible Causes and Troubleshooting Steps:

  • Development of Drug Resistance: Cancer cells can develop resistance to chemotherapy agents over time through various mechanisms, including upregulation of drug efflux pumps or alterations in the drug target (tubulin).

    • Recommendation: This may represent a clinically relevant phenomenon. Consider collecting the resistant tumors for further analysis (e.g., gene expression profiling) to investigate potential resistance mechanisms.

  • Dosing Schedule and Intensity: The initial dosing regimen may not have been sufficient to eradicate all cancer cells, allowing a resistant population to emerge.

    • Recommendation: In future studies, you could explore different dosing schedules (e.g., more frequent administration) or combination therapies to overcome resistance. The combination of this compound with agents like bevacizumab has shown improved tumor inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: HUVEC Proliferation Assay
  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial growth medium. Allow cells to attach overnight.

  • Serum Starvation (Optional): Replace the medium with a low-serum (e.g., 0.5% FBS) medium for 4-6 hours to synchronize the cells.

  • This compound Treatment: Prepare serial dilutions of this compound in low-serum medium and add to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification: Assess cell proliferation using a suitable method, such as MTT, XTT, or BrdU incorporation assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by fitting the dose-response data to a sigmoidal curve.

Protocol 2: Rat Aortic Ring Assay
  • Aorta Excision: Euthanize a 6-8 week old Sprague-Dawley rat and dissect the thoracic aorta under sterile conditions.

  • Cleaning and Sectioning: Carefully remove all periaortic fibro-adipose tissue. Cross-section the aorta into 1-2 mm thick rings.

  • Embedding: Place a 100 µL layer of growth factor-reduced Matrigel in each well of a pre-chilled 24-well plate. Allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each well and cover with another 100 µL of Matrigel.

  • Treatment: After the second layer has polymerized, add 1 mL of endothelial cell basal medium containing the desired concentrations of this compound.

  • Incubation and Observation: Incubate at 37°C and 5% CO2. Monitor for the outgrowth of microvessels from the aortic rings daily for 7-14 days.

  • Quantification: Capture images of the rings and quantify the extent of microvessel outgrowth using image analysis software.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Plate cells at a density that will not allow them to reach confluency by the end of the experiment. Treat with this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

LP261_Mechanism_of_Action cluster_cell Cancer Cell cluster_process LP261 This compound Tubulin αβ-Tubulin Dimers LP261->Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disrupted Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis LP261_Effect Inhibits Polymerization

Caption: Mechanism of action of this compound in a cancer cell.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Harvest 2. Harvest & Count Cells CellCulture->Harvest Inject 3. Subcutaneous Injection into Mice Harvest->Inject TumorGrowth 4. Allow Tumors to Establish (e.g., 100 mm³) Inject->TumorGrowth Randomize 5. Randomize Mice into Groups TumorGrowth->Randomize Treatment 6. Administer this compound (e.g., Oral Gavage) Randomize->Treatment Measure 7. Measure Tumor Volume & Mouse Weight Treatment->Measure Endpoint 8. Endpoint Reached Measure->Endpoint Analyze 9. Analyze Tumor Growth Inhibition Endpoint->Analyze

Caption: General workflow for a mouse xenograft study.

Troubleshooting_Logic cluster_investigate Initial Checks cluster_refine Experiment Refinement cluster_interpret Interpretation Start Unexpected Result (e.g., Low Potency) Check_Drug Verify this compound Solubility & Stability Start->Check_Drug Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Optimize_Dose Perform Dose-Response & Time-Course Check_Drug->Optimize_Dose Standardize Standardize Techniques (e.g., Seeding, Dosing) Check_Cells->Standardize Use_Controls Include Positive & Negative Controls Check_Protocol->Use_Controls Interpret Interpret Results in Context of Controls Optimize_Dose->Interpret Use_Controls->Interpret Standardize->Interpret

Caption: A logical approach to troubleshooting unexpected results.

References

Technical Support Center: Co-administration of LP-261 and Bevacizumab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the co-administration of LP-261 and bevacizumab in preclinical research settings.

Frequently Asked Questions (FAQs)

Q1: What are the mechanisms of action for this compound and bevacizumab?

A1: this compound is a novel, orally bioavailable small molecule that functions as a tubulin inhibitor. It binds to the colchicine site on β-tubulin, which disrupts microtubule polymerization. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in proliferating cells[1][2]. Bevacizumab is a humanized monoclonal antibody that targets and inhibits the vascular endothelial growth factor A (VEGF-A). By neutralizing VEGF-A, bevacizumab prevents its interaction with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This blockade inhibits angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis[3][4].

Q2: What is the rationale for co-administering this compound and bevacizumab?

A2: The co-administration of this compound and bevacizumab targets two distinct but complementary pathways involved in tumor progression. This compound directly targets cancer cells by inhibiting their division, while bevacizumab targets the tumor microenvironment by cutting off the blood supply necessary for tumor growth. This dual approach can lead to a synergistic antitumor effect, with bevacizumab potentially enhancing the delivery and efficacy of this compound by normalizing the tumor vasculature. Preclinical studies have shown that the combination of this compound and bevacizumab results in significantly improved tumor growth inhibition compared to either agent alone[1].

Q3: What is a typical dosing schedule for the co-administration of this compound and bevacizumab in a mouse xenograft model?

A3: Based on preclinical studies, a typical dosing schedule involves the oral administration of this compound at 12.5 mg/kg daily for five consecutive days per week and the intraperitoneal injection of bevacizumab at 5 mg/kg twice weekly[1].

Q4: Are there any known resistance mechanisms to either this compound or bevacizumab?

A4: Resistance to tubulin inhibitors like this compound can arise from mutations in tubulin genes or the overexpression of drug efflux pumps. However, this compound has been shown to be a poor substrate for P-glycoprotein, a common efflux pump, which may help to circumvent this resistance mechanism[1][2]. Resistance to anti-angiogenic therapies like bevacizumab can develop through the activation of alternative angiogenic pathways or the recruitment of pro-angiogenic inflammatory cells to the tumor microenvironment[5][6].

Experimental Protocols

In Vivo Co-administration of this compound and Bevacizumab in a Human Colon Carcinoma (SW620) Xenograft Model

This protocol is adapted from the methodology described by Gardner et al.[1].

Materials:

  • This compound

  • Bevacizumab (commercial formulation)

  • Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

  • Sterile 0.9% saline for bevacizumab dilution

  • Human colon carcinoma SW620 cells

  • Immunocompromised mice (e.g., athymic nude mice)

  • Standard animal housing and handling equipment

  • Oral gavage needles (20-gauge, 1.5 inches)[7]

  • Syringes and needles for intraperitoneal injection (e.g., 27-gauge)[8]

Procedure:

  • Tumor Cell Implantation:

    • Culture SW620 cells under standard conditions.

    • Subcutaneously inject a suspension of SW620 cells into the flank of each mouse.

    • Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.

  • Drug Preparation:

    • This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering 12.5 mg/kg in a volume of approximately 0.1-0.2 mL per 20g mouse. Ensure the suspension is homogenous before each administration.

    • Bevacizumab Dilution: Dilute the commercial bevacizumab formulation with sterile 0.9% saline to a final concentration that allows for the administration of 5 mg/kg in a suitable volume for intraperitoneal injection (e.g., 0.1-0.2 mL).

  • Drug Administration:

    • This compound (Oral Gavage): Administer 12.5 mg/kg of the this compound suspension orally via gavage once daily, for five consecutive days, followed by a two-day break each week[1][9][10].

    • Bevacizumab (Intraperitoneal Injection): Inject 5 mg/kg of the diluted bevacizumab solution intraperitoneally twice a week, on days where this compound is also administered (e.g., Monday and Thursday)[1][11][12].

  • Monitoring and Data Collection:

    • Monitor the body weight of the animals regularly as an indicator of toxicity.

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation

The following tables summarize the in vivo efficacy of this compound and bevacizumab co-administration in a SW620 human colon carcinoma xenograft model, based on data from Gardner et al.[1].

Table 1: Treatment Groups and Dosing Regimens

GroupTreatmentDoseRoute of AdministrationDosing Schedule
1Vehicle Control-Oral GavageDaily, 5 days/week
2This compound12.5 mg/kgOral GavageDaily, 5 days/week
3Bevacizumab5 mg/kgIntraperitonealTwice weekly
4This compound + Bevacizumab12.5 mg/kg + 5 mg/kgOral + IntraperitonealSee individual schedules

Table 2: Antitumor Efficacy of this compound and Bevacizumab Co-administration

Treatment GroupMean Tumor Growth Inhibition (%)P-value (vs. Vehicle)P-value (vs. Bevacizumab alone)P-value (vs. This compound alone)
This compoundNot significant> 0.05--
BevacizumabSignificant< 0.05--
This compound + BevacizumabSignificant0.0050.0040.02

Data presented is a qualitative summary of the findings from the cited study. The study reported that low-dose this compound alone did not result in significant tumor growth inhibition, while the combination with bevacizumab was superior to either single agent.[1]

Mandatory Visualizations

Signaling Pathways

LP261_Bevacizumab_Signaling cluster_LP261 This compound Pathway cluster_Bevacizumab Bevacizumab Pathway cluster_Cell Cancer Cell cluster_Vessel Tumor Vasculature LP261 This compound (Oral Tubulin Inhibitor) Tubulin β-Tubulin (Colchicine Site) LP261->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis_LP261 Apoptosis G2M_Arrest->Apoptosis_LP261 CancerCell Cancer Cell Proliferation Apoptosis_LP261->CancerCell Inhibits Bevacizumab Bevacizumab (Anti-VEGF Antibody) VEGFA VEGF-A Bevacizumab->VEGFA Binds and Neutralizes VEGFR VEGF Receptors (VEGFR-1, VEGFR-2) VEGFA->VEGFR Blocked Interaction Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibits Signaling TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Suppresses BloodVessel Tumor Blood Supply TumorGrowth->BloodVessel Depends on Experimental_Workflow cluster_treatment_cycle Weekly Treatment Cycle start Start: SW620 Xenograft Model tumor_implantation Tumor Cell Implantation start->tumor_implantation randomization Randomization of Mice tumor_implantation->randomization treatment_start Initiate Treatment randomization->treatment_start lp261_admin This compound Oral Gavage (12.5 mg/kg, Daily, 5x/week) treatment_start->lp261_admin bevacizumab_admin Bevacizumab IP Injection (5 mg/kg, 2x/week) treatment_start->bevacizumab_admin monitoring Tumor Measurement & Body Weight Monitoring lp261_admin->monitoring bevacizumab_admin->monitoring monitoring->treatment_start Repeat Cycle end_study End of Study monitoring->end_study Endpoint Reached data_analysis Data Analysis & Tumor Excision end_study->data_analysis

References

Validation & Comparative

LP-261 and Paclitaxel: A Comparative Analysis in Colon Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemotherapeutic development for colon cancer, both LP-261, a novel orally bioavailable agent, and the well-established drug paclitaxel target the microtubule network, a critical component of cellular division. While both induce cell cycle arrest and apoptosis, their distinct mechanisms of action at the molecular level present a compelling case for comparative analysis. This guide provides an objective overview of their performance in preclinical colon cancer models, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

In Vitro Efficacy: Potency Against Colon Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics for assessing the potency of a compound in vitro. Data from various colon cancer cell lines demonstrate the cytotoxic capabilities of both this compound and paclitaxel, with both showing activity in the nanomolar range.

CompoundCell LineAssayConcentration (IC50/GI50)Reference
This compound SW-620-0.05 µM[1]
NCI-60 Panel (Mean)GI50~100 nM[2]
Paclitaxel HT-29IC509.5 nM[3]
HCT-116IC509.7 nM[3]
LOVOIC502.24 nM[4]
HCT-116IC502.46 nM[4]

In Vivo Efficacy: A Head-to-Head Comparison in a Colon Cancer Xenograft Model

A pivotal study directly compared the in vivo efficacy of this compound and paclitaxel in a SW620 human colon adenocarcinoma xenograft mouse model. The results indicated that this compound exhibits antitumor activity comparable to that of paclitaxel.[2]

ParameterThis compoundPaclitaxelVehicle Control
Dosing Regimen 50 mg/kg, oral, twice daily15 mg/kg, intravenous, once weekly-
Treatment Duration 24 days24 days14 days (euthanized due to tumor volume)
Tumor Growth Inhibition Significantly inhibited tumor growth (P=0.009 vs. control at day 14)[2]Activity was comparable to this compound[2]-

Below is a graphical representation of the tumor growth over time from the aforementioned study.

SW620 xenograft tumor growth. Open circles represent animals treated with vehicle control only (n=10). Open squares represent animals treated with 50 mg/kg this compound, po, BID, daily (n= 6). Filled circles represent animals treated with 15 mg/kg paclitaxel, IV, once weekly (n=6). Animals were treated for 24 days except for control animals sacrificed at day 14.[<a 5]" src="https://i.imgur.com/example.png" width="760"/>

Caption: Comparative in vivo efficacy of this compound and paclitaxel in a SW620 xenograft model.[5]

Mechanisms of Action and Signaling Pathways

While both drugs are classified as microtubule-targeting agents, their mechanisms diverge significantly. This compound acts as a microtubule destabilizer by binding to the colchicine site on tubulin, whereas paclitaxel functions as a microtubule stabilizer.

This compound: Tubulin Destabilization via Colchicine Site Binding

This compound inhibits the polymerization of tubulin by binding to the colchicine site, leading to microtubule depolymerization.[2] This disruption of the microtubule network triggers a G2/M phase cell cycle arrest and ultimately induces apoptosis. The downstream signaling cascade for colchicine-site binders in colon cancer cells has been shown to involve the intrinsic mitochondrial apoptosis pathway, characterized by the activation of p38 MAP kinase.[3][6]

LP261_Pathway LP261 This compound Tubulin β-Tubulin (Colchicine Site) LP261->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Destabilization Microtubule Destabilization G2M G2/M Arrest Destabilization->G2M p38 p38 MAPK Activation G2M->p38 Mitochondria Mitochondrial Pathway p38->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: this compound mechanism of action.

Paclitaxel: Microtubule Stabilization and Apoptotic Signaling

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly.[7] This leads to a blockage in the cell cycle at the G2/M phase and the subsequent induction of apoptosis. In colon cancer cells, the signaling pathways downstream of paclitaxel-induced mitotic arrest are complex and have been shown to involve the PI3K/AKT and MAPK/ERK pathways, which play crucial roles in cell survival and proliferation.[8][9]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes G2M G2/M Arrest Stabilization->G2M PI3K_AKT PI3K/AKT Pathway G2M->PI3K_AKT MAPK_ERK MAPK/ERK Pathway G2M->MAPK_ERK Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->Apoptosis

Caption: Paclitaxel mechanism of action.

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, this section outlines the key experimental methodologies employed in the cited studies.

In Vitro Cell Proliferation Assays (IC50/GI50 Determination)
  • Cell Lines: Human colon adenocarcinoma cell lines (e.g., SW-620, HT-29, HCT-116, LOVO).

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or paclitaxel for a specified duration (typically 48-72 hours).

  • Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or sulforhodamine B (SRB), which measure metabolic activity or total protein content, respectively.

  • Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50 or GI50) is calculated from the dose-response curves.

SW620 Xenograft Model

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint CellCulture SW620 Cell Culture Harvest Cell Harvesting & Counting CellCulture->Harvest Implantation Subcutaneous Injection into nude mice Harvest->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (this compound or Paclitaxel) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Data Analysis & Histopathology Monitoring->Endpoint

Caption: General workflow for a SW620 xenograft study.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of SW620 cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size before the mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered orally (p.o.) at a dose of 50 mg/kg, twice daily.[6]

    • Paclitaxel: Administered intravenously (IV) at a dose of 15 mg/kg, once a week.[6]

  • Monitoring and Endpoint: Tumor volume is measured regularly using calipers, and the body weight of the mice is monitored as an indicator of toxicity. The study is concluded after a predetermined period or when the tumors in the control group reach a specific size.

Conclusion

Both this compound and paclitaxel demonstrate significant anti-tumor activity in preclinical colon cancer models. This compound, with its oral bioavailability and comparable in vivo efficacy to the intravenously administered paclitaxel, presents a promising profile. Their distinct mechanisms of action—this compound as a microtubule destabilizer and paclitaxel as a stabilizer—offer different therapeutic approaches to targeting the microtubule network in colon cancer. Further research is warranted to explore the full potential of this compound in a clinical setting and to investigate potential combination therapies that could leverage the unique properties of both agents.

References

A Comparative Analysis of Tubulin Binding Affinity: LP-261 vs. Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the tubulin binding affinities of the novel mitotic inhibitor LP-261 and the well-established alkaloid, colchicine. This analysis is supported by experimental data to objectively evaluate their performance as tubulin polymerization inhibitors.

Introduction

Tubulin, a critical component of the cytoskeleton, plays a pivotal role in cell division, motility, and intracellular transport. Its dynamic polymerization and depolymerization are essential for the formation of the mitotic spindle, making it an attractive target for anticancer drug development. Both this compound and colchicine exert their cytotoxic effects by disrupting microtubule dynamics through binding to tubulin. This guide delves into a quantitative and qualitative comparison of their interaction with this key cellular protein.

Quantitative Comparison of Tubulin Binding Affinity

The following table summarizes the key quantitative parameters for this compound and colchicine, providing a direct comparison of their potency in inhibiting tubulin polymerization and binding to the colchicine site.

ParameterThis compoundColchicineReference
IC50 (Tubulin Polymerization Assay) 5.0 μM~1 µM - 2.68 μM[1][2][3]
EC50 ([3H]colchicine Competition Binding Assay) 3.2 μMNot Directly Reported (Used as Competitor)[1]
IC50 (Cellular Microtubule Depolymerization) Not Reported786.67 ± 81.72 nM[3]

Note: IC50 (Half-maximal inhibitory concentration) in the tubulin polymerization assay indicates the concentration of the compound required to inhibit the polymerization of tubulin by 50%. EC50 (Half-maximal effective concentration) in the competition binding assay reflects the concentration of this compound required to displace 50% of the radiolabeled colchicine from its binding site on tubulin. The cellular assay IC50 reflects the concentration needed to depolymerize microtubules within cells by 50%. It is important to note that absolute values can vary between different experimental setups.

Mechanism of Action: Targeting the Colchicine Binding Site

Both this compound and colchicine share a common mechanism of action by binding to the colchicine-binding site on the β-subunit of the tubulin heterodimer.[4] This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[5][6] The inhibition of microtubule formation leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in rapidly dividing cancer cells.[1][7]

The following diagram illustrates the signaling pathway initiated by the binding of these inhibitors to tubulin.

cluster_0 Cellular Environment cluster_1 Cellular Processes This compound This compound Tubulin Dimer (α/β) Tubulin Dimer (α/β) This compound->Tubulin Dimer (α/β) Binds to Colchicine Site Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization Inhibits Colchicine Colchicine Colchicine->Tubulin Dimer (α/β) Binds to Colchicine Site Colchicine->Tubulin Polymerization Inhibits Tubulin Dimer (α/β)->Tubulin Polymerization Required for Microtubule Microtubule Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Essential for Tubulin Polymerization->Microtubule Forms Tubulin Polymerization->Mitotic Spindle Formation Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Allows Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Arrests Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Induces Cell Division Cell Division Cell Cycle Progression (G2/M)->Cell Division cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Tubulin Solution (with GTP on ice) C Add Compounds and Tubulin to 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C to Initiate Polymerization C->D E Monitor Absorbance at 340 nm over Time D->E F Plot Absorbance vs. Time E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

References

Validating the Anti-Angiogenic Effect of LP-261 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-angiogenic performance of LP-261 with other established agents, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

This compound: A Novel Tubulin-Binding Anti-Angiogenic Agent

This compound is a novel, orally available small molecule that targets tubulin at the colchicine-binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequently inducing apoptosis. Beyond its direct cytotoxic effects on tumor cells, this compound has demonstrated potent anti-angiogenic properties, positioning it as a promising candidate for cancer therapy.

Comparative In Vivo Efficacy

The anti-angiogenic and anti-tumor effects of this compound have been evaluated in various preclinical models. Below is a summary of its performance in key xenograft models compared to standard-of-care agents, paclitaxel (another tubulin-binding agent) and bevacizumab (a VEGF inhibitor).

Data Presentation: In Vivo Anti-Tumor Efficacy

Agent Cancer Model Dosage and Schedule Key Findings Citation
This compound PC3 Human Prostate Cancer Xenograft100 mg/kg, orally, twice daily for 3 days, followed by 4 days off, for 18 daysComplete inhibition of tumor growth.[1]
This compound SW620 Human Colon Adenocarcinoma XenograftNot specifiedExcellent inhibition of tumor growth, comparable to paclitaxel.
This compound + Bevacizumab SW620 Human Colon Adenocarcinoma XenograftLow dose this compound (oral) + BevacizumabSignificantly improved tumor inhibition compared to either agent alone.
Paclitaxel PC3 Human Prostate Cancer XenograftNot specified in the same studyEffective in decreasing cell viability and inducing apoptosis.[2]
Bevacizumab PC3 Human Prostate Cancer XenograftNot specified in the same studySignificantly more efficacious in inhibiting xenograft progression compared to no therapy.[3]
Bevacizumab Neuroblastoma Xenografts5 mg/kg, intraperitoneally, twice weeklySignificantly reduced tumor growth by 30-63% through reduction of angiogenesis.[4]

Note: The data presented is compiled from different studies. Direct head-to-head comparisons under identical experimental conditions may not be available. The term "comparable" for this compound and paclitaxel in the SW620 model is based on the qualitative assessment in the cited literature.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to ensure transparency and aid in the design of future studies.

Mouse Xenograft Model for Tumor Growth Inhibition

This protocol outlines the general procedure for establishing and evaluating the efficacy of anti-angiogenic agents in a subcutaneous xenograft model.

  • Cell Culture: Human cancer cell lines (e.g., SW620 colon adenocarcinoma, PC3 prostate cancer) are cultured in appropriate media and conditions to reach the exponential growth phase.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of viable tumor cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., this compound), comparators (e.g., paclitaxel, bevacizumab), and vehicle control are administered according to the specified dosage, route (e.g., oral gavage, intraperitoneal injection), and schedule.

  • Data Analysis: Tumor growth curves are plotted for each group. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. Further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31), can be performed on the excised tumors.

Rat Aortic Ring Assay

This ex vivo assay assesses the effect of compounds on angiogenesis by measuring microvessel outgrowth from aortic explants.

  • Aorta Excision: Thoracic aortas are harvested from rats under sterile conditions and placed in a culture medium.

  • Ring Preparation: The periaortic fibro-adipose tissue is carefully removed, and the aorta is sectioned into 1-2 mm thick rings.

  • Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a multi-well plate.

  • Treatment: The rings are cultured in an endothelial cell growth medium supplemented with the test compounds (e.g., this compound) at various concentrations.

  • Quantification of Angiogenesis: After a defined incubation period (typically 7-14 days), the extent of microvessel outgrowth from the aortic rings is quantified using microscopy and image analysis software. The length and density of the sprouting microvessels are measured.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of tubulin-binding agents and the experimental workflow for in vivo validation.

G cluster_workflow In Vivo Validation Workflow start Start: Select Cancer Cell Line cell_culture Cell Culture and Expansion start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with This compound, Comparators, and Vehicle randomization->treatment data_collection Tumor Volume and Body Weight Measurement treatment->data_collection end_point End of Study: Tumor Excision and Analysis data_collection->end_point analysis Data Analysis: Tumor Growth Inhibition, Immunohistochemistry end_point->analysis conclusion Conclusion: Efficacy of this compound analysis->conclusion

Caption: Workflow for in vivo validation of anti-angiogenic compounds.

G cluster_pathway Anti-Angiogenic Signaling of Tubulin-Binding Agents cluster_ec_effects Effects on Endothelial Cells lp261 This compound (Colchicine-Site Binder) tubulin α/β-Tubulin Dimers lp261->tubulin Binds to disruption Disruption of Microtubule Polymerization/ Depolymerization lp261->disruption Causes microtubules Microtubule Dynamics tubulin->microtubules Polymerize into microtubules->disruption proliferation Decreased Proliferation disruption->proliferation migration Inhibited Migration disruption->migration tube_formation Impaired Tube Formation disruption->tube_formation angiogenesis Inhibition of Angiogenesis proliferation->angiogenesis migration->angiogenesis tube_formation->angiogenesis

Caption: Proposed anti-angiogenic signaling pathway of this compound.

References

LP-261: A Promising Candidate for Overcoming Paclitaxel Resistance in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data suggests that LP-261, a novel oral tubulin-binding agent, holds significant promise for the treatment of paclitaxel-resistant tumors. By targeting the colchicine-binding site on tubulin, this compound employs a distinct mechanism of action that appears to circumvent common resistance pathways that limit the efficacy of paclitaxel, a cornerstone of chemotherapy. This guide provides a comparative overview of this compound's potential efficacy in paclitaxel-resistant settings, supported by available experimental data and methodologies.

Executive Summary

Paclitaxel resistance is a major clinical challenge, often driven by the overexpression of the drug efflux pump P-glycoprotein (P-gp), encoded by the ABCB1 gene. This compound's mechanism as a colchicine-site binder and its apparent lack of interaction with ABCB1 transporters position it as a strong candidate to treat tumors that have developed resistance to paclitaxel. While direct head-to-head studies of this compound in confirmed paclitaxel-resistant cell lines are not yet published, data from similar colchicine-binding site inhibitors, such as VERU-111, demonstrate the potential of this class of drugs to remain effective when paclitaxel fails.

Comparison of Tubulin-Binding Agents in Paclitaxel-Resistant Models

To illustrate the potential of this compound, this guide presents a comparative summary of its known characteristics alongside paclitaxel and another colchicine-binding site inhibitor, VERU-111, for which data in paclitaxel-resistant models is available.

FeaturePaclitaxelThis compoundVERU-111
Target Site on Tubulin Taxane-binding siteColchicine-binding siteColchicine-binding site
Substrate for ABCB1 (P-gp) YesNo (apparent)[1]No
Efficacy in Paclitaxel-Sensitive Models HighComparable to paclitaxel[1]Comparable to paclitaxel[2]
Efficacy in Paclitaxel-Resistant Models Low to Ineffective[2]Hypothesized High High[2][3]
Administration Route IntravenousOral[1]Oral[2]

Quantitative Data: Efficacy in Paclitaxel-Sensitive and Resistant Settings

The following tables summarize the cytotoxic activity of paclitaxel in sensitive versus resistant cell lines and the in vivo efficacy of VERU-111 as a surrogate for the potential of colchicine-binding site inhibitors in paclitaxel-resistant tumors.

Table 1: In Vitro Cytotoxicity of Paclitaxel in Sensitive vs. Resistant Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineDescriptionPaclitaxel IC50
MDA-MB-231 Paclitaxel-Sensitive TNBC2 nM[4][5]
T50R (MDA-MB-231 derived) Paclitaxel-Resistant TNBC>100 nM[4][5]

Table 2: In Vivo Efficacy of VERU-111 in a Paclitaxel-Resistant Lung Cancer Xenograft Model

Treatment Group (A549/TxR Xenograft)DosageTumor Growth Inhibition
Vehicle Control -0%
Paclitaxel -Ineffective[2]
VERU-111 7.5 mg/kg, oral69.0%[6]
VERU-111 12.5 mg/kg, oral77.7%[6]
Cisplatin (Positive Control) -70.1%[6]

Signaling Pathways and Mechanisms of Action

Paclitaxel resistance mediated by ABCB1 involves the active efflux of the drug from the cancer cell, preventing it from reaching its microtubule target. This compound, by not being a substrate for this pump, is expected to accumulate intracellularly and exert its cytotoxic effects.

Mechanism of Paclitaxel Resistance and this compound's Evasion cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Paclitaxel_ext Paclitaxel Paclitaxel_int Intracellular Paclitaxel Paclitaxel_ext->Paclitaxel_int Diffusion LP261_ext This compound LP261_int Intracellular this compound LP261_ext->LP261_int Diffusion Membrane Cell Membrane ABCB1 ABCB1 (P-gp) Efflux Pump ABCB1->Paclitaxel_ext Efflux (Resistance) Paclitaxel_int->ABCB1 Binds to Pump Microtubules Microtubules Paclitaxel_int->Microtubules Stabilizes LP261_int->Microtubules Inhibits Polymerization (Colchicine Site) CellCycleArrest G2/M Arrest & Apoptosis Microtubules->CellCycleArrest

Caption: Paclitaxel resistance via ABCB1 efflux and this compound's circumvention.

Experimental Protocols

Establishment of Paclitaxel-Resistant Cell Lines

A common method to develop paclitaxel-resistant cancer cell lines involves continuous or intermittent exposure to escalating concentrations of paclitaxel over a prolonged period. For example, the T50R cell line was established from the human TNBC cell line MDA-MB-231 by stepwise increases in paclitaxel concentration from 0.5 to 50 nM.[4][5]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate paclitaxel-sensitive (parental) and paclitaxel-resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, paclitaxel, or other comparators for a specified period (e.g., 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject paclitaxel-resistant tumor cells (e.g., A549/TxR) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment groups (vehicle control, paclitaxel, this compound at various doses). Administer treatments according to the specified schedule (e.g., oral gavage for this compound, intraperitoneal injection for paclitaxel).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Experimental Workflow for In Vivo Efficacy Cell_Culture Culture Paclitaxel-Resistant Cancer Cells (e.g., A549/TxR) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Oral this compound vs. IP Paclitaxel) Randomization->Treatment Monitoring Regular Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint and Data Analysis Monitoring->Endpoint

Caption: Workflow for assessing in vivo efficacy in xenograft models.

Alternative Therapeutic Strategies

For paclitaxel-resistant tumors, particularly in challenging subtypes like TNBC, several alternative strategies are being explored:

  • Nab-paclitaxel: An albumin-bound formulation of paclitaxel that may enhance tumor delivery. However, its efficacy can still be limited by ABCB1 overexpression.[7]

  • Other Microtubule Inhibitors: Agents that bind to different sites on tubulin, such as colchicine-binding site inhibitors (e.g., this compound, VERU-111), are promising as they are often not substrates for P-gp.

  • PARP Inhibitors: For patients with BRCA mutations, PARP inhibitors like olaparib and talazoparib have shown efficacy.

  • Immunotherapy: Immune checkpoint inhibitors (e.g., pembrolizumab) in combination with chemotherapy are an option for PD-L1 positive TNBC.

Conclusion

This compound presents a compelling case for a new therapeutic option in paclitaxel-resistant cancers. Its distinct mechanism of action at the colchicine-binding site of tubulin and its ability to evade ABCB1-mediated efflux are strong preclinical indicators of its potential to overcome a common and clinically significant form of drug resistance. Further direct comparative studies in paclitaxel-resistant models are warranted to fully elucidate its clinical potential.

References

A Comparative Guide to Phase I Clinical Trial Results of LP-261, a Novel Tubulin-Targeting Agent

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the Phase I clinical trial results for LP-261, a novel oral tubulin-targeting agent, with other relevant tubulin-targeting anticancer agents. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

Introduction to this compound and its Mechanism of Action

This compound is a novel, orally administered small molecule that targets tubulin, a critical component of the cytoskeleton in eukaryotic cells.[1] Unlike many other tubulin-targeting agents, this compound binds reversibly near the colchicine site, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.[1] A key differentiating feature of this compound is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, suggesting it may be effective in treating multi-drug resistant tumors.[1] Furthermore, preclinical studies have indicated that this compound inhibits endothelial cell function and angiogenesis more potently than it does tumor cell proliferation, highlighting its potential as an anti-angiogenic agent.[1]

Signaling Pathway of Tubulin-Targeting Agents

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization This compound (Colchicine site) This compound (Colchicine site) Microtubule Destabilization Microtubule Destabilization This compound (Colchicine site)->Microtubule Destabilization Vinca Alkaloids (Vinca site) Vinca Alkaloids (Vinca site) Vinca Alkaloids (Vinca site)->Microtubule Destabilization Taxanes (Taxol site) Taxanes (Taxol site) Microtubule Stabilization Microtubule Stabilization Taxanes (Taxol site)->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Destabilization->Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis G start Start Trial (Dose Level 1) enroll Enroll 3 Patients start->enroll treat Treat Patients & Observe for DLTs enroll->treat dlt_check DLT Occurred? treat->dlt_check no_dlt No DLTs in 3 Patients dlt_check->no_dlt 0/3 DLTs one_dlt 1 DLT in 3 Patients dlt_check->one_dlt 1/3 DLTs two_plus_dlt ≥2 DLTs in 3 Patients dlt_check->two_plus_dlt ≥2/3 DLTs escalate Escalate to Next Dose Level no_dlt->escalate enroll_3_more Enroll 3 More Patients one_dlt->enroll_3_more mtd_found MTD Determined two_plus_dlt->mtd_found treat_3_more Treat & Observe for DLTs enroll_3_more->treat_3_more dlt_check_6 Total DLTs in 6 Patients? treat_3_more->dlt_check_6 one_of_six_dlt ≤1 DLT in 6 Patients dlt_check_6->one_of_six_dlt ≤1/6 DLTs two_plus_of_six_dlt ≥2 DLTs in 6 Patients dlt_check_6->two_plus_of_six_dlt ≥2/6 DLTs one_of_six_dlt->escalate two_plus_of_six_dlt->mtd_found escalate->enroll

References

Predicting Response to LP-261 Treatment: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 7, 2025 – While specific, clinically validated biomarkers for predicting treatment response to the novel oral tubulin-targeting agent LP-261 remain to be definitively identified, its dual mechanism of action—disruption of microtubule dynamics and inhibition of angiogenesis—provides a framework for exploring potential predictive markers. This guide offers a comparative overview of candidate biomarkers based on preclinical and clinical research into this compound and other agents with similar mechanisms.

This compound is an investigational anticancer agent that binds to the colchicine site on tubulin, leading to G2/M cell cycle arrest.[1][2] It also exhibits potent anti-angiogenic properties.[1][3] A Phase 1 clinical trial (NCT00449994) for this compound in patients with advanced solid malignancies included the evaluation of potential biomarkers as a secondary objective; however, specific findings from this evaluation have not been publicly detailed.[3]

This guide summarizes the current landscape of potential biomarkers for tubulin-targeting and anti-angiogenic therapies, providing a basis for future research and clinical trial design for this compound and similar compounds.

Potential Biomarkers for Tubulin-Targeting Activity

The efficacy of agents that target tubulin, like this compound, can be influenced by the expression and characteristics of tubulin itself. One of the most studied potential biomarkers in this class is the expression of β-tubulin isotypes.

Biomarker CategoryPotential BiomarkerRationale for Consideration with this compoundSupporting Experimental Data (from other tubulin-targeting agents)
Target Expression β-tubulin Isotype Expression (especially Class III)Variations in β-tubulin isotypes can alter the binding affinity and efficacy of tubulin-targeting drugs.High expression of Class III β-tubulin has been correlated with resistance to taxanes and vinca alkaloids in various cancers in preclinical and some clinical studies.
Drug Efflux P-glycoprotein (P-gp) Expression/ActivityP-gp is a major mechanism of multidrug resistance. This compound is reportedly not a P-gp substrate, suggesting this may not be a primary resistance mechanism but is a key comparative feature.Overexpression of P-gp is a well-established mechanism of resistance to taxanes.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for β-tubulin Isotype Expression

A potential method to assess the predictive value of β-tubulin isotypes for this compound response would involve quantifying their mRNA expression in tumor tissue.

  • Sample Collection: Fresh-frozen or formalin-fixed, paraffin-embedded (FFPE) tumor biopsies are collected from patients prior to treatment.

  • RNA Extraction: Total RNA is extracted from the tumor tissue using a commercially available kit.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: The expression levels of different β-tubulin isotype mRNAs (e.g., TUBB1, TUBB2A, TUBB2B, TUBB3, TUBB4A, TUBB4B, TUBB6, and TUBB8) are quantified using specific primers and probes in a real-time PCR system.

  • Data Analysis: The expression of each isotype is normalized to one or more housekeeping genes. The relative expression levels can then be correlated with clinical outcomes such as tumor response rate, progression-free survival, and overall survival.

Logical Relationship of Tubulin Isotype Expression to Treatment Response

cluster_0 Tumor Cell Tumor_Genotype Tumor Genotype Tubulin_Isotype_Expression β-tubulin Isotype Expression Profile Tumor_Genotype->Tubulin_Isotype_Expression Microtubule_Dynamics Altered Microtubule Dynamics Tubulin_Isotype_Expression->Microtubule_Dynamics LP261_Binding This compound Binding Affinity Tubulin_Isotype_Expression->LP261_Binding Treatment_Response Treatment Response (Sensitivity/Resistance) Microtubule_Dynamics->Treatment_Response LP261_Binding->Treatment_Response

Caption: Potential influence of β-tubulin isotype expression on this compound treatment response.

Potential Biomarkers for Anti-Angiogenic Activity

This compound has demonstrated potent anti-angiogenic effects in preclinical models.[1][3] Therefore, biomarkers associated with angiogenesis are relevant to predicting its efficacy.

Biomarker CategoryPotential BiomarkerRationale for Consideration with this compoundSupporting Experimental Data (from other anti-angiogenic agents)
Angiogenic Factors Vascular Endothelial Growth Factor (VEGF) LevelsHigh levels of VEGF are associated with increased tumor angiogenesis. This compound's anti-angiogenic activity may be more pronounced in tumors with high VEGF expression.Elevated baseline plasma VEGF-A has been associated with improved outcomes in some studies of bevacizumab-treated patients, although results are inconsistent across different cancer types.
Circulating Markers Circulating Endothelial Cells (CECs) and Progenitors (CEPs)Changes in the levels of CECs and CEPs may reflect the impact of anti-angiogenic therapy on the tumor vasculature.Reductions in CEC and CEP counts after initiation of anti-angiogenic therapy have been correlated with treatment response in some clinical trials.
Genetic Markers VEGF Gene PolymorphismsSingle nucleotide polymorphisms (SNPs) in the VEGF gene can influence its expression and may predict response to therapies targeting the VEGF pathway.Certain VEGF-A SNPs have been associated with clinical outcomes in patients treated with bevacizumab.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma VEGF-A Levels

To investigate the predictive potential of VEGF-A for this compound treatment, plasma levels can be measured before and during therapy.

  • Sample Collection: Whole blood is collected from patients in EDTA-containing tubes at baseline and at specified time points during treatment.

  • Plasma Preparation: The blood is centrifuged to separate the plasma, which is then aliquoted and stored at -80°C until analysis.

  • ELISA: Commercially available ELISA kits are used to quantify the concentration of VEGF-A in the plasma samples according to the manufacturer's instructions.

  • Data Analysis: Baseline VEGF-A levels and changes in levels during treatment are correlated with clinical response parameters to determine their predictive value.

Signaling Pathway of this compound's Dual Mechanism of Action

cluster_0 This compound Mechanism of Action LP261 This compound Tubulin Tubulin (Colchicine Site) LP261->Tubulin Angiogenesis Angiogenesis LP261->Angiogenesis inhibits Endothelial_Cell Endothelial Cell Proliferation & Migration LP261->Endothelial_Cell inhibits Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Destabilization->G2M_Arrest Apoptosis Tumor Cell Apoptosis G2M_Arrest->Apoptosis VEGF_Signaling VEGF Signaling Pathway Angiogenesis->VEGF_Signaling Anti_Angiogenic_Effect Anti-Angiogenic Effect VEGF_Signaling->Endothelial_Cell

Caption: Dual mechanism of action of this compound targeting both tumor cells and angiogenesis.

Comparison with Alternative Therapies

This compound's profile as an oral tubulin-targeting agent that is not a P-gp substrate offers potential advantages over existing therapies like taxanes.

FeatureThis compoundTaxanes (e.g., Paclitaxel, Docetaxel)
Mechanism Binds to the colchicine site of tubulin, destabilizing microtubules.Bind to the taxane-binding site of β-tubulin, stabilizing microtubules.
Administration OralIntravenous
P-gp Substrate NoYes
Potential Biomarkers - β-tubulin isotypes- Angiogenesis markers (VEGF, CECs)- β-tubulin isotypes (Class III)- P-gp expression

Experimental Workflow for Biomarker Discovery and Validation

Preclinical Preclinical Studies (Cell lines, Xenografts) Hypothesis Biomarker Hypothesis Generation Preclinical->Hypothesis Exploratory Exploratory Biomarker Analysis Hypothesis->Exploratory Phase1 Phase 1 Clinical Trial (e.g., NCT00449994) Phase1->Exploratory Phase2_3 Phase 2/3 Clinical Trials Exploratory->Phase2_3 Validation Biomarker Validation Phase2_3->Validation Clinical_Utility Clinical Utility Validation->Clinical_Utility

Caption: A typical workflow for the discovery and validation of predictive biomarkers.

Future Directions

The identification of predictive biomarkers for this compound is crucial for optimizing its clinical development and ensuring its use in patient populations most likely to benefit. Future research should focus on:

  • Retrospective Analysis: Analyzing samples from the Phase 1 trial to identify correlations between the potential biomarkers discussed and clinical outcomes.

  • Prospective Validation: Designing future clinical trials with integrated biomarker studies to prospectively validate any promising candidates.

  • Multi-omic Approaches: Utilizing genomics, transcriptomics, and proteomics to discover novel biomarkers of response and resistance to this compound.

Disclaimer: this compound is an investigational agent and has not been approved for any indication. The information provided in this guide is for research and informational purposes only.

References

A Comparative Meta-Analysis of Tubulin Binding Agents with a Focus on the Novel Colchicine-Site Inhibitor LP-261

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel tubulin binding agent LP-261 with other established and emerging tubulin inhibitors. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document aims to be an objective resource for researchers in oncology and drug development.

Introduction to Tubulin as a Therapeutic Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell signaling, and intracellular transport.[1][2] Their dynamic nature makes them a prime target for anticancer therapies.[2] Tubulin binding agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3] These agents are broadly classified into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents, which bind to distinct sites on the tubulin dimer.[4][5]

This compound is a novel, orally active small molecule that targets the colchicine binding site on β-tubulin, leading to the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase.[6][7] Preclinical studies have demonstrated its potent anti-proliferative and anti-angiogenic activities.[6][8] This guide will compare the in vitro and in vivo efficacy of this compound with other prominent tubulin binding agents that target various sites on the tubulin molecule.

Comparative Efficacy of Tubulin Binding Agents

The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibition of this compound and other selected tubulin binding agents. The data is primarily sourced from studies utilizing the NCI-60 cancer cell line panel, providing a standardized platform for comparison.

Table 1: In Vitro Cytotoxicity (GI₅₀) in NCI-60 Cancer Cell Line Panel

CompoundBinding SiteMean GI₅₀ (µM) across NCI-60 PanelSelect Cell Line GI₅₀ (µM)
This compound Colchicine~0.1[7][8]MCF-7: 0.01, H522: 0.01, SW-620: 0.05, PC-3: 0.07[9]
Paclitaxel Taxane0.00025[10]MDA-MB-231: 0.00061, A2780: 0.015[11][12]
Vincristine VincaNot explicitly stated as a mean value; cell line specific data available.A549, MCF-7, SY5Y, 1A9 (IC₅₀ values used for treatment)[13]
Combretastatin A4 ColchicineNot explicitly stated as a mean value; cell line specific data available.HT-29: 7, MCF-7 and A-549 activities are in the micromolar range.[6] Cis-azo-CA-4: 0.2-10[14]
Colchicine ColchicineNot explicitly stated as a mean value; cell line specific data available.AGS and NCI-N87 (antiproliferative effects noted)[15]

Table 2: Inhibition of Tubulin Polymerization

CompoundBinding SiteIC₅₀/EC₅₀ for Tubulin Polymerization Inhibition (µM)
This compound ColchicineEC₅₀: 3.2 - 5.0[9]
Paclitaxel TaxaneED₅₀: 0.5 (promoter)[11]
Vincristine Vinca50% polymerization prevention at 0.43 for 3.0 mg/ml tubulin[16]
Combretastatin A4 ColchicinePotent inhibitor, specific IC₅₀ not consistently reported.[6]
Colchicine ColchicinePotent inhibitor, specific IC₅₀ not consistently reported.

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in xenograft models. In a study with NCI-H522 human non-small-cell lung tumor xenografts, oral administration of this compound at 50 mg/kg twice daily resulted in a 96% reduction in mean tumor volume after 28 days.[9] In the SW620 colon adenocarcinoma xenograft model, the activity of this compound was comparable to that of paclitaxel.[6]

Clinical Development of this compound

A Phase 1 clinical trial of this compound in patients with advanced solid malignancies showed that the drug was well-tolerated.[7] The maximum tolerated dose (MTD) had not been reached in the reported data, and 47% of patients treated with sub-MTD doses demonstrated stable disease.[7] this compound exhibited rapid oral absorption and a short half-life.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of tubulin binding agents.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[18]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules.

  • Tubulin Preparation: Dissolve purified tubulin (e.g., porcine brain tubulin at 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter.[19]

  • Compound Addition: Add the test compound at various concentrations to the tubulin solution in a pre-warmed 96-well plate.

  • Polymerization Monitoring: Monitor the change in fluorescence or absorbance (at 340 nm) at 37°C over time (e.g., 60 minutes) using a plate reader.[19][20]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]

  • Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.[10]

  • Staining: Resuspend fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase to eliminate RNA staining.[4][10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which is proportional to their DNA content.[4]

Rat Aortic Ring Assay

This ex vivo assay assesses the anti-angiogenic potential of a compound by measuring its effect on microvessel outgrowth from aortic explants.[21]

  • Aorta Excision and Sectioning: Excise the thoracic aorta from a rat, clean it of surrounding tissue, and section it into 1-2 mm rings.[22]

  • Embedding: Embed the aortic rings in a 3D matrix such as Matrigel or collagen in a 24- or 48-well plate.[22][23]

  • Treatment and Incubation: Add culture medium containing the test compound to the wells and incubate for several days.

  • Analysis: Quantify the extent of microvessel sprouting from the aortic rings using microscopy and image analysis software.[21]

Signaling Pathways and Mechanisms of Action

Tubulin binding agents trigger a cascade of downstream signaling events that ultimately lead to apoptosis and, for many, anti-angiogenic effects.

Apoptosis Induction Pathway

Disruption of microtubule dynamics by agents like this compound leads to mitotic arrest, which activates the spindle assembly checkpoint. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. Furthermore, tubulin disruption has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-induced apoptosis.[4] The inhibition of microtubule networks can also suppress the DNA-binding activity of the pro-survival transcription factor NF-κB, further promoting apoptosis.[24]

apoptosis_pathway cluster_drug Tubulin Binding Agents (e.g., this compound) cluster_cell Cancer Cell This compound This compound Tubulin_Polymerization Tubulin Polymerization This compound->Tubulin_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption Mitotic_Arrest G2/M Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest DR5_Upregulation DR5 Upregulation Microtubule_Disruption->DR5_Upregulation NFkB_Inhibition NF-κB Inhibition Microtubule_Disruption->NFkB_Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DR5_Upregulation->Apoptosis Sensitizes to TRAIL-induced NFkB_Inhibition->Apoptosis Promotes

Apoptosis induction by tubulin binding agents.
Anti-Angiogenic Signaling Pathway

Many tubulin binding agents, including this compound, exhibit potent anti-angiogenic properties by targeting endothelial cells.[6] They can inhibit the proliferation and migration of endothelial cells and disrupt the formation of new blood vessels. This is often mediated through the inhibition of key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway. Some colchicine-site inhibitors have been shown to reduce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

anti_angiogenic_pathway cluster_drug Tubulin Binding Agents (e.g., this compound) cluster_endothelial Endothelial Cell This compound This compound Endothelial_Tubulin Endothelial Cell Tubulin Polymerization This compound->Endothelial_Tubulin Inhibits VEGFR2_Signaling VEGFR-2 Signaling This compound->VEGFR2_Signaling Inhibits Cell_Proliferation Proliferation & Migration Endothelial_Tubulin->Cell_Proliferation Inhibits Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Leads to VEGFR2_Signaling->Angiogenesis Promotes

Anti-angiogenic mechanism of tubulin binders.

Experimental Workflow for Drug Evaluation

The evaluation of a novel tubulin binding agent typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

experimental_workflow Biochemical_Assay Biochemical Assays (e.g., Tubulin Polymerization) Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Cell Cycle) Biochemical_Assay->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Cell_Based_Assays->Mechanism_of_Action Ex_Vivo_Assays Ex Vivo Assays (e.g., Aortic Ring Assay) Mechanism_of_Action->Ex_Vivo_Assays In_Vivo_Models In Vivo Xenograft Models Ex_Vivo_Assays->In_Vivo_Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials

Drug evaluation workflow for tubulin inhibitors.

Conclusion

This compound emerges as a promising orally active tubulin binding agent that targets the colchicine site. Its potent in vitro cytotoxicity against a range of cancer cell lines and significant in vivo anti-tumor and anti-angiogenic activity position it as a valuable candidate for further clinical development. This guide provides a comparative framework for evaluating this compound alongside other tubulin inhibitors, highlighting its distinct profile as a colchicine-site binder. The provided experimental protocols and pathway diagrams serve as a resource for researchers investigating this important class of anticancer agents. Further studies are warranted to fully elucidate the clinical potential of this compound, both as a monotherapy and in combination with other cancer treatments.

References

Safety Operating Guide

Navigating the Safe Disposal of LP-261: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like LP-261 are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal based on its nature as a potent, biologically active compound and general principles of hazardous waste management.

This compound, identified with CAS number 915412-67-8, is a potent antimitotic and oral tubulin binding agent.[1][2] Such compounds, due to their biological activity, require careful management throughout their lifecycle, including disposal. The following procedures are designed to provide essential safety and logistical information to mitigate risks.

Chemical and Physical Properties of this compound

A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and for communicating with waste disposal personnel.

PropertyValueSource
CAS Number 915412-67-8[1][2]
Molecular Formula C22H19N3O4S[2]
Molecular Weight 421.47 g/mol [2]
Storage (Powder) 2 years at -20°C[2]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[2]

Experimental Protocol for Proper Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for potent research chemicals and should be adapted to comply with institutional and local regulations.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields, and nitrile gloves.

  • For handling larger quantities or if there is a risk of aerosolization, consider a respirator with an appropriate cartridge.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials, weighing paper), and contaminated PPE, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and should have a secure lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as solutions in DMSO or other solvents, in a separate, clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • The container should be leak-proof and made of a material compatible with the solvent.

3. Waste Labeling:

  • Label all waste containers with the following information:

    • "Hazardous Waste"

    • "this compound (CAS: 915412-67-8)"

    • The full name of the solvent(s) if applicable.

    • An estimate of the concentration and quantity of this compound.

    • The date of accumulation.

    • The name of the principal investigator and laboratory contact information.

4. Storage Pending Disposal:

  • Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated.

  • Follow the storage temperature guidelines for the compound if long-term storage of the waste is necessary.

5. Final Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste disposal personnel with all necessary information about the waste, including its chemical composition and any known hazards.

  • Disposal should be conducted in accordance with all local, state, and federal regulations. In the United States, this would fall under the Resource Conservation and Recovery Act (RCRA) regulations managed by the Environmental Protection Agency (EPA).[3][4][5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

LP261_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage_disposal Storage & Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store Securely in Designated Area solid_waste->storage liquid_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Dispose via Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet (SDS) or the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult your institution's specific protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal.

References

Personal protective equipment for handling LP-261

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of LP-261, a potent, orally active anti-mitotic agent utilized in cancer research. Given its cytotoxic nature, strict adherence to the following procedures is paramount to ensure personnel safety and mitigate environmental contamination.

Understanding the Hazards

This compound is identified as a potent anti-mitotic agent that inhibits tubulin polymerization.[1] Substances with this mechanism of action are considered cytotoxic and may present significant health risks. Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation of aerosols or particles, and ingestion.[1] Potential health effects of exposure to anti-mitotic agents can be severe, including but not limited to, skin irritation, organ damage, and adverse reproductive effects.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use appropriate PPE to establish a barrier between the handler and the hazardous substance.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Double Gloving (Nitrile)Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination.
Body Solid-front, back-closing gownUse a disposable, low-permeability gown. Ensure cuffs are tucked into the inner glove.
Eyes Safety Goggles or Face ShieldProtects against splashes and aerosols. Standard laboratory glasses are not sufficient.
Respiratory NIOSH-approved RespiratorA fit-tested N95 respirator or higher is required when handling the powdered form of this compound or when there is a risk of aerosol generation.

This data is compiled based on general best practices for handling potent cytotoxic compounds in a laboratory setting.

Operational Plan: Handling and Experimental Workflow

All handling of this compound, particularly in its powdered form, must be conducted within a certified Class II, Type B Biological Safety Cabinet (BSC) or a similar containment device to prevent the release of aerosols.[2]

Experimental Workflow for Handling this compound:

G Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Don PPE 1. Don Full PPE Prepare BSC 2. Prepare Containment (e.g., BSC) Don PPE->Prepare BSC Gather Materials 3. Gather All Necessary Materials and Reagents Prepare BSC->Gather Materials Weigh this compound 4. Weigh this compound (in containment) Gather Materials->Weigh this compound Reconstitute 5. Reconstitute/ Prepare Solutions Weigh this compound->Reconstitute Perform Experiment 6. Conduct Experiment Reconstitute->Perform Experiment Decontaminate 7. Decontaminate Surfaces and Equipment Perform Experiment->Decontaminate Segregate Waste 8. Segregate and Dispose of Waste Decontaminate->Segregate Waste Doff PPE 9. Doff PPE Correctly Segregate Waste->Doff PPE Wash Hands 10. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Diagram 1: Step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

As a cytotoxic agent, all waste contaminated with this compound must be treated as hazardous. This includes empty vials, used PPE, and any materials used for cleaning spills.

Waste Segregation and Disposal Pathway:

G Diagram 2: this compound Waste Disposal Pathway This compound Contaminated Waste This compound Contaminated Waste Sharps Sharps This compound Contaminated Waste->Sharps Non-Sharps Non-Sharps This compound Contaminated Waste->Non-Sharps Liquid Waste Liquid Waste This compound Contaminated Waste->Liquid Waste Purple-Lidded Sharps Container Purple-Lidded Sharps Container Sharps->Purple-Lidded Sharps Container Yellow Bag with Purple Stripe Yellow Bag with Purple Stripe Non-Sharps->Yellow Bag with Purple Stripe Sealed, Labeled Hazardous Waste Container Sealed, Labeled Hazardous Waste Container Liquid Waste->Sealed, Labeled Hazardous Waste Container High-Temperature Incineration High-Temperature Incineration Purple-Lidded Sharps Container->High-Temperature Incineration Yellow Bag with Purple Stripe->High-Temperature Incineration Sealed, Labeled Hazardous Waste Container->High-Temperature Incineration

Caption: Diagram 2: Segregation and disposal pathway for waste contaminated with this compound.

Key Disposal Steps:

  • Segregation at the Source: Immediately after use, segregate waste into sharps, non-sharps, and liquid waste streams.[3]

  • Use Designated Containers:

    • Sharps: Dispose of in a rigid, puncture-resistant container with a purple lid.[3]

    • Non-Sharps (e.g., gloves, gowns, bench paper): Place in a designated yellow chemotherapy waste bag with a purple stripe.[4]

    • Liquid Waste: Collect in a sealed, clearly labeled hazardous waste container.

  • Final Disposal: All this compound waste must be disposed of as hazardous/special waste, typically via high-temperature incineration.[4][5] Do not mix with general laboratory waste.

Emergency Procedures

Spills: In the event of a spill, evacuate the immediate area. Only personnel trained in hazardous spill cleanup should proceed, using a cytotoxic spill kit. All materials used for cleanup must be disposed of as cytotoxic waste.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

In all cases of exposure, seek immediate medical attention and report the incident to your institution's safety officer.

By implementing these safety measures, researchers can handle this compound effectively while minimizing the risks to themselves and the surrounding environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LP-261
Reactant of Route 2
LP-261

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.